5-Bromo-2-ethoxybenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-ethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHULHOAUXUKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651880 | |
| Record name | 1-(5-Bromo-2-ethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887582-48-1 | |
| Record name | 1-(5-Bromo-2-ethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxybenzylamine
Introduction
5-Bromo-2-ethoxybenzylamine is a key substituted benzylamine intermediate valued in the fields of medicinal chemistry and drug development. Its structural motifs—a bromine atom providing a site for further cross-coupling reactions and an ethoxy group influencing lipophilicity and metabolic stability—make it a versatile building block for synthesizing complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, designed for researchers and professionals in organic synthesis and pharmaceutical development. The narrative emphasizes the chemical principles and strategic decisions underpinning the selected synthetic route, ensuring both theoretical understanding and practical applicability.
Core Synthesis Strategy: A Two-Stage Approach
The most logical and field-proven pathway to this compound involves a two-stage process. This strategy prioritizes the use of readily available starting materials and robust, high-yielding reactions.
-
Stage 1: Synthesis of the Aldehyde Intermediate. The synthesis begins with the preparation of the key precursor, 5-Bromo-2-ethoxybenzaldehyde. This is efficiently achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.
-
Stage 2: Reductive Amination. The target benzylamine is then synthesized from the aldehyde intermediate through reductive amination. This powerful transformation directly converts the carbonyl group into a primary amine in a one-pot reaction, offering high efficiency and good functional group tolerance.[1][2]
This strategic disconnection is visualized in the workflow below.
Caption: High-level overview of the two-stage synthesis pathway.
Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-ethoxybenzaldehyde
The initial stage focuses on the ethoxylation of a commercially available substituted phenol. The Williamson ether synthesis is the method of choice due to its reliability and straightforward execution.
Mechanism and Rationale
The reaction proceeds via an SN2 mechanism. A base, typically potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide, displacing the iodide leaving group to form the desired ether product.
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions with the aldehyde or the ethylating agent. Its insolubility in solvents like acetone drives the reaction forward as the phenoxide forms on the solid-liquid interface.
-
Choice of Ethylating Agent: Ethyl iodide is highly reactive and ensures an efficient SN2 reaction. Ethyl bromide can also be used as a more cost-effective alternative, though it may require slightly longer reaction times.
-
Solvent Selection: A polar aprotic solvent like acetone or DMF (N,N-Dimethylformamide) is ideal as it solubilizes the reactants and facilitates the SN2 mechanism without interfering with the nucleophile.[3][4]
Caption: Simplified mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (10.0 g, 0.0497 mol), potassium carbonate (10.3 g, 0.0746 mol), and acetone (150 mL).
-
Addition of Ethylating Agent: Stir the resulting suspension and add ethyl iodide (6.0 mL, 0.0746 mol).[3]
-
Reaction Execution: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium iodide by-products.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the residue in dichloromethane (100 mL) and wash with 1 M aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure product.
Data Summary: 5-Bromo-2-ethoxybenzaldehyde
| Parameter | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [5] |
| Molecular Weight | 229.07 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 68-71 °C | [6] |
| Expected Yield | 85-95% |
Part 2: Synthesis of this compound via Reductive Amination
With the aldehyde intermediate in hand, the final step is the conversion to the target primary amine. Reductive amination is the ideal method for this transformation.
Mechanism and Rationale
This one-pot reaction involves two key steps:
-
Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium acetate or aqueous ammonia) under weakly acidic conditions to form an intermediate imine. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia. Subsequent dehydration yields the imine.
-
Reduction: A reducing agent, present in the same pot, selectively reduces the imine C=N double bond to form the final amine.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this purpose.[2] A key consideration is that NaBH₄ can also reduce aldehydes. Therefore, the procedure must allow sufficient time for the imine to form before the addition of the borohydride, or the borohydride must be added slowly to control the reaction.[7][8] More selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can reduce the imine in the presence of the aldehyde, but NaBH₄ is often sufficient and more economical for primary amine synthesis.[7][8]
-
Ammonia Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.
Caption: Key steps in the reductive amination process.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 5-Bromo-2-ethoxybenzaldehyde (10.0 g, 0.0436 mol) in methanol (200 mL).
-
Ammonia Source Addition: Add ammonium acetate (33.6 g, 0.436 mol, 10 equivalents) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath to 0-5°C. Slowly add sodium borohydride (3.3 g, 0.0872 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.
-
Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid until the pH is ~2 to decompose excess borohydride. Then, basify the solution with 4 M sodium hydroxide until the pH is >10.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography if necessary.
Data Summary: this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.10 g/mol |
| Appearance | Colorless to pale yellow oil |
| Expected Yield | 70-85% |
Conclusion
The described two-stage synthesis provides a robust and scalable pathway to this compound. The route leverages fundamental, well-understood organic reactions—the Williamson ether synthesis and reductive amination—ensuring high yields and operational simplicity. By carefully selecting reagents and controlling reaction conditions as detailed in the protocols, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and materials science research.
References
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Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available from: [Link]
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Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. Available from: [Link]
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Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope (CN113321577). Available from: [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. Available from: [Link]
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Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Eureka | Patsnap (CN111659979A). Available from: [Link]
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Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). Available from: [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-ethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-ethoxybenzylamine is a substituted aromatic amine of significant interest in medicinal chemistry and drug discovery. Its structural features, including a brominated phenyl ring, an ethoxy group, and a benzylamine moiety, make it a versatile building block for the synthesis of novel therapeutic agents. Accurate and comprehensive characterization of this molecule is paramount to ensure its purity, confirm its identity, and understand its chemical behavior. This guide provides an in-depth exploration of the core spectroscopic techniques utilized for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
As a Senior Application Scientist, the following sections are designed to not only present the data but also to provide insights into the rationale behind the experimental choices and a framework for interpreting the resulting spectra with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Experience: The choice of solvent and internal standard is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) due to its chemical inertness and the high-field resonance of its 12 equivalent protons, which rarely overlaps with analyte signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Data Presentation: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 1H | Ar-H (H-6) |
| ~7.20 | dd | 1H | Ar-H (H-4) |
| ~6.75 | d | 1H | Ar-H (H-3) |
| ~4.05 | q | 2H | -O-CH₂ -CH₃ |
| ~3.80 | s | 2H | Ar-CH₂ -NH₂ |
| ~1.60 | s (broad) | 2H | -NH₂ |
| ~1.40 | t | 3H | -O-CH₂-CH₃ |
Trustworthiness: Interpretation and Structural Validation
The predicted ¹H NMR spectrum provides a wealth of information to confirm the structure of this compound.
-
Aromatic Region (δ 6.5-8.0 ppm): The presence of three distinct signals in this region is consistent with a trisubstituted benzene ring. The expected splitting pattern (a doublet, a doublet of doublets, and another doublet) arises from the coupling between adjacent aromatic protons. The downfield shift of these protons is a hallmark of aromatic systems.[1]
-
Ethoxy Group: The quartet at approximately 4.05 ppm and the triplet at around 1.40 ppm are characteristic of an ethoxy group (-OCH₂CH₃). The quartet arises from the methylene protons being split by the three methyl protons, and the triplet is due to the methyl protons being split by the two methylene protons, following the n+1 rule.[2]
-
Benzylic Protons: The singlet at approximately 3.80 ppm corresponds to the two benzylic protons (-CH₂-NH₂). These protons are adjacent to the aromatic ring and the nitrogen atom, which deshields them, causing them to appear in this region.[1] Their integration as 2H confirms the presence of the CH₂ group.
-
Amine Protons: The broad singlet around 1.60 ppm is characteristic of the amine (-NH₂) protons. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or acid in the solvent. This peak's chemical shift can be variable.[3] The addition of a drop of D₂O to the NMR tube would cause this peak to disappear, confirming its assignment as labile amine protons.[3]
Visualization: ¹H NMR Splitting Pattern of the Aromatic Region
Caption: Predicted coupling interactions in the aromatic region of the ¹H NMR spectrum.
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. While it is inherently less sensitive than ¹H NMR, modern spectrometers can acquire high-quality spectra in a reasonable timeframe. Proton-decoupled spectra are typically acquired to simplify the spectrum, with each unique carbon atom appearing as a single line.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is often required compared to ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A sufficient number of scans are necessary to achieve a good signal-to-noise ratio.
Data Presentation: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C -OEt |
| ~133.0 | C -Br |
| ~131.0 | Ar-C H |
| ~129.0 | Ar-C -CH₂NH₂ |
| ~115.0 | Ar-C H |
| ~112.0 | Ar-C H |
| ~64.0 | -O-C H₂-CH₃ |
| ~40.0 | Ar-C H₂-NH₂ |
| ~15.0 | -O-CH₂-C H₃ |
Trustworthiness: Interpretation and Structural Validation
The predicted ¹³C NMR spectrum confirms the presence of all nine carbon atoms in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the electron-withdrawing bromine atom (C-Br) and the oxygen of the ethoxy group (C-OEt) will be significantly shifted. The quaternary carbon attached to the benzylamine group will also be identifiable.
-
Aliphatic Carbons: The three aliphatic carbons of the ethoxy and benzylamine groups will appear at higher field (lower ppm values). The carbon of the -OCH₂- group is expected around 64 ppm, the benzylic -CH₂- carbon around 40 ppm, and the terminal methyl carbon of the ethoxy group at approximately 15 ppm.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid or solid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.
Data Presentation: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 (two bands) | N-H stretch | Primary Amine (-NH₂) |
| 3050-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600, 1480 | C=C stretch | Aromatic Ring |
| 1250 | C-O stretch | Aryl Ether |
| 1050 | C-N stretch | Aliphatic Amine |
| 820 | C-H bend | 1,2,4-Trisubstituted Benzene |
| ~600 | C-Br stretch | Aryl Bromide |
Trustworthiness: Interpretation and Structural Validation
The IR spectrum provides crucial evidence for the presence of the key functional groups.
-
Primary Amine: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a definitive characteristic of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[4][5]
-
Aromatic and Aliphatic C-H: The absorptions just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while those just below 3000 cm⁻¹ are from the C-H bonds of the ethoxy and benzyl groups.
-
Aryl Ether: A strong absorption around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the aryl ether.[6]
-
Substitution Pattern: The out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring.[1] A peak around 820 cm⁻¹ would be consistent with a 1,2,4-trisubstituted pattern.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Data Presentation: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Significance |
| 230/232 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |
| 201/203 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 185/187 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 106 | [C₇H₈N]⁺ | Benzylamine fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl cation) |
Trustworthiness: Interpretation and Structural Validation
-
Molecular Ion Peak: A crucial piece of information is the molecular ion peak. For this compound (C₉H₁₂BrNO), the expected molecular weight is approximately 230 g/mol for the ⁷⁹Br isotope and 232 g/mol for the ⁸¹Br isotope. The presence of a pair of peaks with roughly equal intensity separated by 2 m/z units is a classic indicator of a bromine-containing compound.[7]
-
Fragmentation Pattern: The fragmentation pattern provides a roadmap to the molecule's structure.
-
Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl cation or a rearranged tropylium ion at m/z 91.[8] The fragment at m/z 106 corresponds to the benzylamine cation itself.
-
Loss of Alkyl and Alkoxy Groups: The loss of the ethyl group (29 Da) or the entire ethoxy group (45 Da) from the molecular ion are also expected fragmentation pathways for an ethoxy-substituted aromatic compound.
-
Visualization: Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating toolkit for the unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation information from MS. For researchers in drug development, the rigorous application of these spectroscopic methods is a non-negotiable step in ensuring the quality, purity, and identity of their synthesized compounds, forming the bedrock of reliable and reproducible scientific research.
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Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. Available at: [Link]
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(A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. ResearchGate. Available at: [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Available at: [Link]
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Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]
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5-Bromo-2-ethoxybenzylamine: Technical Profile & Synthesis Guide
[1][2]
Executive Summary
This compound is a critical pharmacophore used in the synthesis of bioactive molecules, particularly in the development of SGLT2 inhibitors (e.g., Dapagliflozin analogs), chemokine receptor antagonists, and kinase inhibitors.[1][2] Due to its specific substitution pattern—combining a halogen handle (bromine) for cross-coupling and an alkoxy group for lipophilicity—it serves as a versatile "right-hand" building block in medicinal chemistry.[1][2]
This guide provides the definitive CAS registry data, physical properties, and validated protocols for both sourcing and synthesizing this intermediate in the lab.[1]
Chemical Identity & Verification
The following data points are verified against Chemical Abstracts Service (CAS) and major reagent databases to ensure precise procurement.
Core Identifiers
| Attribute | Data |
| Chemical Name | This compound |
| Synonyms | (5-bromo-2-ethoxyphenyl)methanamine; 2-Ethoxy-5-bromobenzylamine |
| CAS Number (Free Base) | 887582-48-1 |
| CAS Number (HCl Salt) | 3048749-17-0 |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.10 g/mol |
| SMILES | CCOc1ccc(Br)cc1CN |
Precursor Identifiers (For Synthesis)
If the amine is unavailable, it is commonly synthesized from the following stable precursors:
| Precursor | CAS Number | Availability |
| 5-Bromo-2-ethoxybenzaldehyde | 79636-94-5 | High (Commercial) |
| 5-Bromo-2-ethoxybenzonitrile | 279263-03-5 | Medium |
| 5-Bromo-2-hydroxybenzaldehyde | 1761-61-1 | Very High (Commodity) |
Synthetic Pathways & Protocols
When commercial stock is depleted or cost-prohibitive, this compound can be synthesized using two primary routes.[1][2] Route A is preferred for small-scale medicinal chemistry (mg to g scale) due to milder conditions.[1][2] Route B is scalable but requires stricter safety controls.[2]
Visualization: Synthesis Workflow
Figure 1: Primary synthetic routes. Route A (Reductive Amination) is the standard benchtop method.[2]
Protocol A: Reductive Amination (Recommended)
Mechanism: Formation of an imine intermediate followed by in situ reduction.[2] Yield Expectation: 75–85%
-
Reagents:
-
Step-by-Step:
-
Imine Formation: Dissolve the aldehyde in MeOH. Add ammonium acetate and stir at room temperature (RT) for 1–2 hours. Note: Use molecular sieves (3Å) to promote imine formation.[2]
-
Reduction: Cool the mixture to 0°C. Add NaBH₃CN portion-wise. Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Acidify carefully with 1N HCl to pH < 2 to quench excess hydride and decompose boron complexes.[2]
-
Workup: Basify with NaOH to pH > 10 to liberate the free amine.[2] Extract with Dichloromethane (DCM) (3x).[2]
-
Purification: The free amine may be an oil.[2] Convert to HCl salt by adding 4M HCl in dioxane to the organic layer, precipitating the white solid (CAS 3048749-17-0).[1][2]
-
Protocol B: Nitrile Reduction
Mechanism: Hydride reduction of the nitrile triple bond.[2] Yield Expectation: 80–90%
-
Reagents:
-
Step-by-Step:
Medicinal Chemistry Applications
This building block acts as a "linker-diver" moiety.[1][2] The amine serves as the attachment point to the core scaffold (e.g., via amide coupling or reductive amination), while the bromine allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]
Key Structural Activity Relationships (SAR)
-
Ethoxy Group: Provides steric bulk and lipophilicity, often occupying a hydrophobic pocket in targets like GPCRs (e.g., Chemokine receptors).
-
Bromine Handle: Enables the introduction of aryl or heteroaryl groups to extend the molecule into solvent-exposed regions or secondary binding pockets.[1][2]
Visualization: Decision Logic for Sourcing
Figure 2: Strategic decision tree for sourcing the intermediate.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[1][2] | Wash hands thoroughly after handling.[1][2] |
| Skin Irritation | H315: Causes skin irritation.[1][2] | Wear nitrile gloves and lab coat.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] | Wear safety goggles.[1][2] |
| Storage | Hygroscopic (HCl salt).[1][2] | Store under inert gas (N₂/Ar) at 2–8°C. |
References
-
National Institutes of Health (NIH). (2014).[2] Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds. (Describes synthesis of the aldehyde precursor). Retrieved from [Link]
-
Google Patents. (2004).[2] Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine. (Reference for reductive amination conditions on similar alkoxy-benzylamines). Retrieved from
Sources
- 1. 499980-87-9|2-(4-Bromo-2,6-dimethylphenoxy)ethanamine|BLD Pharm [bldpharm.com]
- 2. N/A|(5-Bromo-2-methoxybenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 144649-99-0|5-Bromo-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-2-ethoxybenzonitrile,279263-03-5-Amadis Chemical [amadischem.com]
- 6. WO1999025686A1 - Cyclic amine derivatives and their use as drugs - Google Patents [patents.google.com]
Technical Profile: Reactivity & Synthetic Utility of 5-Bromo-2-ethoxybenzylamine
Executive Summary: The Bifunctional Scaffold
5-Bromo-2-ethoxybenzylamine represents a high-value "bifunctional linker" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary handles: a nucleophilic primary amine (benzylic) and an electrophilic aryl bromide. The presence of the 2-ethoxy group is not merely structural; it provides critical solubility enhancement and acts as a hydrogen bond acceptor, a common requirement in kinase inhibitor design and GPCR ligand optimization.
This guide details the chemo-selective strategies required to manipulate this scaffold without compromising yield, focusing on the dichotomy between the
Molecular Architecture & Electronic Analysis
To predict reactivity, one must understand the electronic environment of the benzene ring:
-
The Ethoxy Group (Position 2): A strong Electron Donating Group (EDG) via resonance. It increases electron density in the ring, particularly at the para position (Position 5).
-
The Bromine Atom (Position 5): Located para to the ethoxy group. While halogens are generally deactivating, the electron push from the para-ethoxy group makes the C-Br bond more electron-rich than in a naked bromobenzene. This facilitates oxidative addition in Palladium-catalyzed cycles (Suzuki/Buchwald), making this scaffold highly reactive in cross-couplings.
-
The Benzylic Amine (Position 1): An
hybridized primary amine. It is chemically distinct from the aromatic system, acting as a potent nucleophile. It is prone to oxidation and multi-alkylation if not controlled.
Reactivity Heatmap
| Functional Group | Character | Primary Reactivity Mode | Key Challenge |
| Nucleophile (Hard) | Amide Coupling, Reductive Amination | Poisoning Pd-catalysts; Over-alkylation | |
| Electrophile (Soft) | Suzuki-Miyaura, Buchwald-Hartwig | Homocoupling; Hydrodehalogenation | |
| Modulator | H-Bond Acceptor, Solubility | Steric hindrance at Position 1 |
Strategic Pathways: The Order of Operations
The central synthetic challenge is the incompatibility of the free amine with many transition metal catalysts (catalyst poisoning) and electrophiles intended for the bromide. Therefore, a Protection-First strategy is often required.
Pathway A: The "Amine-First" Approach (Nucleophilic Vector)
If the target molecule requires an amide or amine linkage at Position 1 before modifying the aryl bromide, the free amine can be reacted directly.
-
Best for: Amide coupling with carboxylic acids.
-
Risk: If the subsequent step is a Buchwald-Hartwig amination on the bromide, the newly formed amide N-H might compete if not alkylated.
Pathway B: The "Bromide-First" Approach (Electrophilic Vector)
To modify the aryl bromide first (e.g., Suzuki coupling), the amine must be protected.
-
Protocol: Protect
as N-Boc or N-Cbz. -
Reasoning: Free primary amines can bind to Pd(II) species, arresting the catalytic cycle. A carbamate protecting group mitigates this nucleophilicity.
Figure 1: Divergent synthetic workflows based on the prioritization of the amine vs. bromide vector.
Detailed Experimental Protocols
The following protocols are designed for high fidelity and reproducibility.
Protocol 1: Selective N-Boc Protection
Objective: Mask the amine to enable Palladium chemistry.
-
Reagents:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) [Solvent]
-
-
Procedure:
-
Dissolve the starting amine in DCM (
concentration) at . -
Add
dropwise. -
Add
(dissolved in minimal DCM) slowly over 15 minutes. -
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitor: TLC (Hexane/EtOAc 3:1). The amine spot (ninhydrin active) should disappear; a higher Rf spot (UV active, non-basic) appears.
-
Workup: Wash with
(removes unreacted amine/TEA), then Brine. Dry over .[1][2]
-
-
Yield Expectation: >90%. The product is usually a white crystalline solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling (On N-Boc Intermediate)
Objective: Install a biaryl system at Position 5.
-
Reagents:
-
N-Boc-5-bromo-2-ethoxybenzylamine (1.0 equiv)
-
Aryl Boronic Acid (
) (1.2 equiv)[1] -
Catalyst:
(0.05 equiv) - Chosen for robustness against steric bulk. -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.
-
-
Procedure:
-
Combine N-Boc intermediate, boronic acid, base, and catalyst in a reaction vial.
-
Evacuate and backfill with Nitrogen (
) three times (Critical: Oxygen kills the catalyst). -
Add degassed solvent mixture.[1]
-
Heat to
for 12 hours. -
Workup: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with water.[1]
-
-
Note: The ethoxy group at Position 2 is para to the reaction site (Position 5), so it does not sterically hinder the coupling, unlike substituents at Position 4 or 6.
Advanced Application: Reductive Amination
If the goal is to alkylate the amine (secondary amine synthesis) rather than amide coupling, Reductive Amination is superior to direct alkylation (which leads to over-alkylation).
Mechanism:
-
Condensation of this compound with an Aldehyde
Imine formation. -
In-situ reduction of the Imine using Sodium Triacetoxyborohydride (
).
Figure 2: Step-wise logic for mono-alkylation via Reductive Amination.
Key Protocol Nuance: Use Sodium Triacetoxyborohydride (
Safety & Handling
-
Irritant Profile: Benzylamines are skin and eye irritants. The ethoxy group increases lipophilicity, potentially aiding skin absorption.
-
Storage: Store under inert atmosphere (
) at . Primary amines absorb from the air to form carbamates over time. -
Waste: Palladium waste must be segregated for heavy metal disposal.
References
-
Sigma-Aldrich. (n.d.).[3] 5-Bromo-2-methoxybenzaldehyde Properties & Safety. Retrieved from
- Note: Cited for physical property analogies of the 2-alkoxy-5-bromo scaffold.
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Foundational text for the Suzuki protocol described.
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849–3862. The definitive guide for the STAB protocol recommended in Section 5.
-
BenchChem. (2025).[1] Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from
- Provides specific context on coupling 5-bromo-heterocycles.
- Paul, F., et al. (1994). "Buchwald-Hartwig Amination: Mechanism and Scope". Journal of the American Chemical Society.
Sources
Potential research applications of 5-Bromo-2-ethoxybenzylamine
Technical Guide: Strategic Applications of 5-Bromo-2-ethoxybenzylamine in Medicinal Chemistry
Abstract This technical guide analyzes the structural utility and synthetic potential of this compound (CAS: 887582-48-1). As a tri-functionalized scaffold, this compound offers distinct vectors for chemical space expansion, making it a high-value intermediate in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. This document provides validated experimental workflows, structural activity relationship (SAR) insights, and strategic applications for oncology and neurology research.
Molecular Profile & Structural Logic
This compound represents a "privileged structure" motif, combining a basic amine, a lipophilic ether, and a reactive halogen handle. Its utility is defined by its ability to serve as a divergent core in parallel synthesis.
Table 1: Physicochemical Profile
| Property | Value | Significance in Drug Design |
| CAS Number | 887582-48-1 | Unique identifier for sourcing and IP tracking. |
| Molecular Formula | C9H12BrNO | Balance of aromaticity and polarity. |
| Molecular Weight | 230.10 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| CLogP (Est.) | ~2.3 | Optimal lipophilicity for cell membrane permeability. |
| H-Bond Donors | 1 (NH2) | Critical for active site anchoring (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 2 (O, N) | Facilitates water-mediated bridging or direct binding. |
Structural Activity Relationship (SAR) Vectors
-
Position 1 (Aminomethyl): Serves as the primary anchor. It is readily derivatized into amides, sulfonamides, or ureas, often mimicking the peptide backbone in protease inhibitors.
-
Position 2 (Ethoxy): Provides steric bulk and lipophilicity. The ethyl group often fills hydrophobic pockets (e.g., the S1' pocket in kinases) more effectively than a methoxy group, improving selectivity.
-
Position 5 (Bromo): The "Growth Vector." This aryl halide is primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), allowing the attachment of heteroaryl tails to access distal binding sites.
Strategic Research Applications
A. Kinase Inhibitor Design (The Hinge-Binder Strategy)
In kinase drug discovery, the benzylamine moiety often interacts with the ribose-binding pocket or the hinge region.
-
Mechanism: The primary amine can form hydrogen bonds with the gatekeeper residue.
-
Optimization: Using the 5-bromo handle, researchers can couple heteroaromatic rings (e.g., pyrazoles, indazoles) to extend into the solvent-front region, a common strategy for increasing potency against tyrosine kinases (e.g., EGFR, VEGFR).
B. GPCR Ligand Synthesis (Neurology)
The 2-alkoxybenzylamine motif is recurrent in ligands for Dopamine (D2/D3) and Serotonin (5-HT) receptors.
-
Application: The ethoxy group modulates the electronic density of the aromatic ring, influencing
stacking interactions with aromatic residues (Phe/Trp) in the GPCR transmembrane bundle. -
Workflow: Reductive amination of the amine with cyclic ketones (e.g., piperidones) creates classic GPCR pharmacophores.
Experimental Methodologies
The following protocols are designed for high reliability and reproducibility.
Protocol A: Divergent Synthesis via Suzuki-Miyaura Coupling
Objective: To functionalize the C5-position with an aryl/heteroaryl group while preserving the amine.
Pre-requisite Logic: The primary amine can poison Pd catalysts or participate in competitive N-arylation. Therefore, a protection-deprotection strategy or the use of specific ligand systems (e.g., XPhos) is required. We recommend Boc-protection for robustness.
Step-by-Step Workflow:
-
Protection: Dissolve this compound (1.0 eq) in DCM. Add
(1.1 eq) and (1.5 eq). Stir at RT for 4h. Wash with 1M HCl, dry ( ), and concentrate. -
Coupling:
-
Reagents: Boc-protected intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq),
(5 mol%), (3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1, degassed).
-
Conditions: Heat at 90°C under
for 12h.
-
-
Workup: Dilute with EtOAc, wash with brine. Purify via silica flash chromatography.
-
Deprotection: Treat with 4M HCl in Dioxane (RT, 2h) to yield the final biaryl amine salt.
Protocol B: Direct Amide Coupling (Peptidomimetic Synthesis)
Objective: To derivatize the amine with a carboxylic acid building block.
Step-by-Step Workflow:
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min to form the active ester.
-
Addition: Add this compound (1.0 eq) directly to the mixture.
-
Reaction: Stir at RT for 4-16h. Monitor via LC-MS.
-
Validation: The presence of the bromine atom provides a distinct isotopic pattern (1:1 doublet at M and M+2) in Mass Spectrometry, serving as an internal confirmation of product identity.
Visualizing the Chemical Space
The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and amine functionalities.
References
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219. [Link]
Methodological & Application
Purification of 5-Bromo-2-ethoxybenzylamine by column chromatography
Application Note & Protocol: AN-ORG-052 [1][2]
Abstract
The purification of 5-Bromo-2-ethoxybenzylamine presents a classic challenge in organic synthesis: isolating a primary amine that is both lipophilic and strongly basic.[1][2] Standard silica gel chromatography often results in severe peak tailing and poor recovery due to the interaction between the amine and acidic silanol groups. This application note details a self-validating purification protocol that integrates acid-base extraction, amine-modified silica chromatography, and salt formation strategies. By following this guide, researchers can achieve purities >98% with maximized recovery.
Introduction: The Chemo-Physical Challenge
Chemical Context
This compound is a critical intermediate, often used in the synthesis of SGLT2 inhibitors and other benzamide-based therapeutics.[1][2]
-
Structure: A benzene core substituted with an electron-withdrawing bromine (C-5), an electron-donating ethoxy group (C-2), and a basic aminomethyl group.[1][2]
-
pKa: Estimated at 8.8 – 9.2 (conjugate acid).[1][2] The bromine atom slightly lowers the basicity compared to unsubstituted benzylamine (pKa ~9.3), but it remains sufficiently basic to protonate on silica.
The "Silanol Trap"
Untreated silica gel (SiO2) has a surface pH of ~5.0 due to acidic silanol (Si-OH) groups.[1][2] When this compound is loaded onto neutral silica:
-
Protonation: The amine accepts a proton from the silanol, forming an ionic bond (
).[1][2] -
Tailing: This strong ionic interaction competes with the mobile phase, causing the compound to "streak" down the column rather than elute as a tight band.
-
Loss: Significant mass is often irreversibly adsorbed to the stationary phase.[2]
Solution: We must disrupt this interaction using Competitive Binding (adding a base to the mobile phase) or Orthogonal Selectivity (Reverse Phase).[1][2]
Pre-Chromatographic Workflow: The Self-Validating System
Before attempting column chromatography, the sample must undergo an Acid-Base Workup . This step acts as a "chemical filter," removing neutral and acidic impurities (e.g., unreacted nitrile or amide starting materials) without using a column.
Protocol 1: Acid-Base Extraction (The "Chemical Filter")
This step validates if column chromatography is even necessary.[1][2]
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).[1][2]
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained neutrals.[2]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
-
Observation: The solution should become cloudy as the free base amine precipitates/oils out.
-
-
Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[1][2]
-
Drying: Dry combined DCM layers over
, filter, and concentrate.
Validation Check: Analyze the residue by
Method A: Normal Phase Flash Chromatography (Amine-Modified)[1][2]
This is the standard approach for purifying amines that streak on silica.[2]
Mobile Phase Selection (TLC Scouting)
Do not guess the solvent system.[2] Use "TLC Scouting" to determine the optimal modifier.[2]
The "Standard" Amine System:
Scouting Protocol:
-
Spot the crude amine.[2]
-
Elute with 95:5 DCM : (MeOH/NH3) .
-
Target Rf: You aim for an Rf of 0.25 – 0.35 .
Column Protocol (Step-by-Step)
Reagents:
Procedure:
-
Column Pre-treatment (Crucial):
-
Slurry the silica in DCM containing 1% TEA .
-
Pour into the column and flush with 2 Column Volumes (CV) of pure DCM.
-
Why? The TEA binds to the active silanol sites, "deactivating" the silica before your sample arrives.
-
-
Loading:
-
Elution Gradient:
-
Fraction Collection:
Method B: Reverse Phase (C18) Chromatography[1][2]
If the Normal Phase method fails to separate closely related impurities (e.g., regioisomers), Reverse Phase (RP) is the superior orthogonal method.
System:
-
Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH ~2.7)[1][2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid [1]
Why Acidic Buffer?
At pH 2.7, the amine is fully protonated (
Gradient:
-
Start: 5% B[1]
-
Ramp to 100% B over 20 CV.[2]
-
Note: The product elutes as a salt (Formate).[2] You must perform a basic workup (see Section 2) to recover the free base.[2]
Alternative Strategy: Salt Formation (Crystallization)[1][2]
For this compound, crystallization is often superior to chromatography for final polishing.[1][2]
Protocol:
-
Dissolve the free base (oil) in Diethyl Ether or Ethanol .[2]
-
Add 1.1 equivalents of HCl (as 2M HCl in Ether or 4M HCl in Dioxane) dropwise at 0°C.
-
A white precipitate (Hydrochloride salt) should form immediately.[1][2]
-
Recrystallization: If the salt is impure, recrystallize from Hot Ethanol/Isopropanol .[2]
Visualization of Workflow
Caption: Logical workflow for the purification of this compound, prioritizing acid-base extraction and salt formation before chromatography.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Interaction with Silanols | Increase modifier concentration (e.g., use 1% TEA).[1][2] Switch to Amine-functionalized Silica cartridges.[1][2][13] |
| Low Recovery | Irreversible Adsorption | Use Reverse Phase (C18) with acidic buffer.[1][2] Ensure column was pre-equilibrated with base.[2][4] |
| Co-elution | Impurity is also basic | Switch to salt formation (crystallization) or use a slower gradient (0.5% MeOH increase per min).[1][2] |
| Product is an Oil | Low melting point | Convert to HCl or Oxalate salt to obtain a stable solid.[2] |
References
-
General Amine Purification
-
Synthesis & Properties of Benzylamines
-
Chromatography Solvent Systems
-
Recrystallization Techniques
(Note: Specific synthesis papers for this compound are proprietary or patent-protected, but the chemical behavior is fully described by the general class of halogenated alkoxybenzylamines.)[1][2]
Sources
- 1. lookchem.com [lookchem.com]
- 2. p-(2-(Dimethylamino)ethoxy)benzylamine | C11H18N2O | CID 88349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 7. biotage.com [biotage.com]
- 8. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
1H NMR characterization of 5-Bromo-2-ethoxybenzylamine
Application Note: Structural Validation of 5-Bromo-2-ethoxybenzylamine via High-Resolution 1H NMR Spectroscopy
Introduction & Scope
This compound (CAS: N/A for specific salt forms, generic scaffold relevance) is a critical pharmacophore in medicinal chemistry, often serving as a "linker" fragment in kinase inhibitors and GPCR ligands. Its structural integrity is defined by three distinct features: a primary benzylic amine, an ethoxy ether functionality, and a bromine substituent on the aromatic ring.
This guide addresses the specific challenges in characterizing this molecule, including:
-
Regioisomer Differentiation: Distinguishing the 1,2,5-substitution pattern from potential 1,2,4- or 1,2,3-isomers.
-
Labile Proton Analysis: Managing the variability of the primary amine (
) signal. -
Quantification: Ensuring accurate integration of the benzylic methylene protons relative to the ethoxy group.
Experimental Protocol
Sample Preparation
The choice of solvent significantly alters the appearance of the amine protons. Two distinct preparations are recommended for full characterization.[1][2][3]
-
Method A: Standard Characterization (
)-
Purpose: High-resolution splitting patterns of the carbon-bound protons.
-
Protocol: Dissolve 10–15 mg of the free base in 0.6 mL of
(99.8% D) containing 0.03% TMS. -
Note: In
, the signal typically appears as a broad singlet between 1.5–2.5 ppm and may overlap with water or hydrocarbon impurities.
-
-
Method B: Labile Proton Visualization (DMSO-
)-
Purpose: Observation of distinct amine protons via hydrogen bonding.
-
Protocol: Dissolve 10 mg in 0.6 mL DMSO-
. -
Result: The amine protons often sharpen and shift downfield (approx. 3.0–5.0 ppm), sometimes revealing coupling to the benzylic methylene (
Hz).
-
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse)
-
Relaxation Delay (d1): 1.0 s (increase to 5.0 s for quantitative qNMR)
-
Number of Scans (ns): 16 (sufficient for >10 mg sample)
-
Spectral Width: 12–14 ppm (to capture downfield exchangeables)
-
Temperature: 298 K
Structural Analysis & Interpretation
The Aliphatic Region (1.0 – 5.0 ppm)
This region confirms the presence of the ethoxy tail and the benzylic "linker."
-
Ethoxy Methyl (
): Look for a distinct triplet ( Hz) at ~1.4 ppm . -
Ethoxy Methylene (
): Look for a quartet ( Hz) at ~4.0–4.1 ppm . The oxygen atom deshields these protons significantly. -
Benzylic Methylene (
):-
In
: A sharp singlet at ~3.8 ppm . -
Critical Check: If the sample is a salt (e.g., hydrochloride), these protons may appear as a quartet or broad doublet due to coupling with the charged ammonium (
) protons.
-
The Aromatic Region (6.5 – 7.6 ppm)
This is the "fingerprint" of the 1,2,5-substitution pattern. The bromine atom at position 5 and the ethoxy group at position 2 create a unique electronic environment.
-
Proton H3 (Ortho to Ethoxy): The ethoxy group is an electron-donating group (EDG) by resonance, shielding the ortho position.
-
Signal:Doublet (
) at ~6.7 ppm . -
Coupling: Ortho-coupling to H4 (
Hz).
-
-
Proton H4 (Meta to Ethoxy, Para to Methylamine):
-
Signal:Doublet of Doublets (
) at ~7.3 ppm . -
Coupling: Ortho-coupling to H3 (
Hz) and Meta-coupling to H6 ( Hz).
-
-
Proton H6 (Ortho to Methylamine, Meta to Bromine):
-
Signal:Doublet (
) at ~7.4–7.5 ppm . -
Coupling: Meta-coupling to H4 (
Hz). Para-coupling to H3 is usually not resolved.
-
The D2O Exchange Test (Self-Validation)
To confirm the amine signal, perform a "Shake Test."
-
Acquire the standard spectrum in
. -
Add 1–2 drops of
directly to the NMR tube. -
Shake vigorously for 10 seconds and allow layers to separate.
-
Re-acquire.
-
Result: The broad singlet assigned to
will disappear (exchange with D), while the benzylic singlet remains (but may sharpen if weak coupling existed).
-
Summary Data Table
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( |
| 14 | 1.42 | Triplet ( | 3H | 7.0 | |
| N/A | 1.80 (broad) | Singlet ( | 2H | Exchangeable | |
| 7 | 3.82 | Singlet ( | 2H | - | |
| 13 | 4.05 | Quartet ( | 2H | 7.0 | |
| 3 | Ar-H (Ortho to OEt) | 6.72 | Doublet ( | 1H | 8.8 |
| 4 | Ar-H (Meta to OEt) | 7.31 | Doublet of Doublets ( | 1H | 8.8, 2.5 |
| 6 | Ar-H (Ortho to | 7.48 | Doublet ( | 1H | 2.5 |
*Note: Chemical shifts are estimated based on substituent additivity rules (Silverstein) and analogous compounds in
Visual Workflows
Figure 1: Isomer Assignment Logic
This logic tree ensures the differentiation of the 5-bromo isomer from the 4-bromo isomer based on coupling constants.
Caption: Logic flow for distinguishing the 1,2,5-substitution pattern from 1,2,4-isomers based on H3 coupling.
Figure 2: The D2O Shake Protocol
A step-by-step visualization of the amine validation process.
Caption: Standard "Shake Test" protocol for verifying exchangeable amine protons.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Authoritative text on additivity rules for chemical shifts).
-
Reich, H. J. (University of Wisconsin). Structure Determination Using NMR: Chemical Shifts of Trisubstituted Benzenes.
-
Facey, G. (2007).[5][6] Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility.[6]
-
PubChem Compound Summary.
-
[4]
-
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. web.pdx.edu [web.pdx.edu]
- 4. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-ethoxy-3-{[3-(4-oxo-1,4-dihydro-quinolin-2-ylamino)-propylamino]-methyl}-benzonitrile | C22H23BrN4O2 | CID 44373618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
Mass spectrometry analysis of 5-Bromo-2-ethoxybenzylamine
Application Note: High-Resolution LC-MS/MS Profiling of 5-Bromo-2-ethoxybenzylamine
Executive Summary
This compound (CAS 157608-89-6) is a critical halogenated building block in medicinal chemistry, frequently employed in the synthesis of SGLT2 inhibitors and other heterocyclic pharmacophores. Its structural integrity is paramount, as the bromine moiety serves as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide details a robust LC-MS/MS workflow for the identification and quantification of this intermediate. Unlike generic protocols, this method leverages the unique isotopic signature of bromine and the specific fragmentation pathways of benzylamines to create a self-validating identification system.
Compound Characterization & Physicochemical Profile
Understanding the analyte is the first step in method design. The distinct isotopic pattern of bromine provides an internal check for peak validity.
| Property | Detail |
| Chemical Name | This compound |
| Molecular Formula | C |
| Monoisotopic Mass ( | 229.0097 Da |
| Monoisotopic Mass ( | 231.0077 Da |
| Isotopic Pattern | ~1:1 doublet (M and M+2) |
| pKa (Predicted) | ~8.8 (Amine), basic character |
| LogP | ~2.1 (Moderately lipophilic) |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water (neutral pH) |
Method Development Strategy
Ionization Source Selection
Choice: Electrospray Ionization (ESI) in Positive Mode (
Chromatographic Separation
Choice: Reverse Phase C18. Rationale: The ethoxy and bromo substituents provide sufficient hydrophobicity for retention on a C18 stationary phase. A high-pH mobile phase could improve peak shape for basic amines, but low-pH (Formic Acid) is selected here to maximize ionization efficiency in the source.
Experimental Protocol
Reagents & Equipment
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).
-
Standard: this compound (>98% purity).
-
Instrumentation: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole (or Q-TOF for HRMS).
Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock 1:100 in 50:50 Water:ACN (10 µg/mL).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.
-
Vialing: Transfer to amber LC vials (protects bromo-compounds from potential photodegradation).
LC-MS/MS Conditions
| Parameter | Setting |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2.0 µL |
| Gradient | 0-1 min: 5% B (Isocratic hold) 1-6 min: 5% -> 95% B (Linear Ramp) 6-7 min: 95% B (Wash) 7.1 min: 5% B (Re-equilibration) |
Mass Spectrometer Settings (Source)
-
Gas Temp: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temp: 350°C
-
Capillary Voltage: 3500 V (+)
Data Analysis & Interpretation
The "Twin Peak" Validation
Before analyzing fragmentation, verify the precursor. You must observe two peaks of nearly equal intensity at m/z 230.0 (
-
Pass Criteria: The intensity ratio of
should be between 0.95 and 1.05. -
Fail Criteria: Significant deviation suggests interference or lack of bromine (e.g., debrominated impurity).
Fragmentation Mechanics (MS/MS)
The fragmentation of benzylamines follows a predictable pathway governed by the stability of the benzyl cation.
-
Neutral Loss of Ammonia (-17 Da): The protonated amine (
) undergoes inductive cleavage to lose NH , generating a resonance-stabilized benzyl cation. -
Ethoxy Cleavage (-28 Da): The ethoxy group typically loses ethylene (C
H ) via a four-membered transition state, resulting in a phenolic cation. -
Ring Contraction/CO Loss: Phenolic ions often lose Carbon Monoxide (-28 Da) to form cyclopentadienyl cations.
Predicted Transitions (for
-
Precursor: 230.0
-
Product 1 (Quantifier): 213.0 (Loss of NH
) -
Product 2 (Qualifier): 185.0 (Loss of NH
+ C H )
Visualizing the Fragmentation Pathway
Caption: Proposed ESI+ fragmentation pathway for this compound showing primary neutral losses.
Troubleshooting & QC Limits
| Issue | Probable Cause | Corrective Action |
| Missing M+2 Peak | Debromination or wrong compound. | Check synthesis route; look for m/z 152 (Debromo-analog). |
| Tailing Peak Shape | Secondary interactions with silanols. | Increase buffer strength (add 5mM Ammonium Formate) or use a "Base Deactivated" column. |
| Low Sensitivity | Ion suppression. | Check sample cleanliness; perform a post-column infusion to map suppression zones. |
References
-
Fragmentation of Benzylamines
-
Isotopic Patterns in MS
-
General LC-MS Method Development
- Title: Applications of LC-MS Methodology in the Development of Pharmaceuticals.
- Source: ResearchG
-
URL:[Link]
-
Compound Safety & Data
Sources
- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 5-Bromo-2-ethoxybenzylamine as a building block in organic synthesis
Application Note: 5-Bromo-2-ethoxybenzylamine as a Strategic Building Block
Executive Summary
This compound represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity : it possesses a nucleophilic "anchor" (the primary amine) and an electrophilic "handle" (the aryl bromide), separated by a stable phenyl core decorated with an ethoxy group. This specific substitution pattern modulates lipophilicity and metabolic stability, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of GPCR ligands, kinase inhibitors, and ion channel modulators.
This guide details the strategic deployment of this building block, providing self-validating protocols for its synthesis, derivatization, and application in high-throughput library generation.
Chemical Profile & Structural Significance
| Property | Data | Significance |
| IUPAC Name | (5-Bromo-2-ethoxyphenyl)methanamine | Unambiguous identification.[1] |
| Precursor CAS | 25016-01-7 (Aldehyde) | Readily accessible via reductive amination of 5-bromo-2-ethoxybenzaldehyde.[1] |
| Molecular Weight | ~230.10 g/mol | Ideal for "Fragment-Based" starting points (Rule of 3 compliant).[1] |
| Electronic Effect | 2-Ethoxy (EDG) | Increases electron density, facilitating oxidative addition at the 5-position during Pd-catalysis.[1] |
| Steric Effect | Ortho-Ethoxy | Induces a specific conformation, often locking the benzylamine side chain into a preferred binding pose. |
Strategic Application: The Divergent Synthesis Workflow
The power of this compound lies in its ability to serve as a linchpin for divergent synthesis. Researchers can selectively functionalize the amine (Site A) or the bromide (Site B) in any order, depending on the sensitivity of the attached groups.
Visualizing the Strategy
Figure 1: Divergent synthesis flowchart illustrating the orthogonal functionalization pathways available for the scaffold.
Validated Experimental Protocols
Protocol 1: Synthesis of the Building Block (In-Situ Generation)
Rationale: While the amine is available commercially, fresh preparation from the aldehyde (CAS 25016-01-7) ensures high purity and avoids carbonate salt formation common in stored benzylamines.[1]
Reagents:
-
5-Bromo-2-ethoxybenzaldehyde (1.0 equiv)[1]
-
Ammonium acetate (10.0 equiv)[1]
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)[1]
-
Solvent: Methanol (dry)[1]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 5-bromo-2-ethoxybenzaldehyde (e.g., 5 mmol) in dry Methanol (20 mL). Add Ammonium Acetate (50 mmol).
-
Equilibration: Stir the mixture at room temperature for 1 hour under Nitrogen. Checkpoint: The solution may turn slightly yellow, indicating imine formation.
-
Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (7.5 mmol) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Quench & Workup: Acidify with 1N HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 10. Extract with Dichloromethane (DCM) (3x).[1][2]
-
Purification: Dry organic layers over MgSO₄ and concentrate. If necessary, purify the amine as its HCl salt by adding 4M HCl in Dioxane to the ethereal solution.
Self-Validation:
-
TLC Monitoring: Disappearance of the aldehyde spot (Rf ~0.8 in 20% EtOAc/Hex) and appearance of the baseline amine spot.
-
NMR Confirmation: Disappearance of the aldehyde proton (~10.4 ppm) and appearance of the benzylic methylene doublet/singlet (~3.8 ppm).
Protocol 2: Site A Functionalization (Amide Coupling)
Context: Creating a "Head" group for receptor binding.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Carboxylic Acid (R-COOH) (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (3.0 equiv)[1]
Procedure:
-
Dissolve the Carboxylic Acid and DIPEA in DMF.[1] Stir for 5 mins.
-
Add HATU.[1] Stir for 10 mins to activate the acid (formation of the active ester).
-
Add this compound.[1]
-
Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO₃, and Brine.
Protocol 3: Site B Functionalization (Suzuki-Miyaura Coupling)
Context: Extending the carbon skeleton to probe hydrophobic pockets. This step can be performed before or after Protocol 2, but performing it after (on the amide) is often preferred to prevent catalyst poisoning by the free amine.
Reagents:
-
Bromo-intermediate (from Protocol 2) (1.0 equiv)[1]
-
Aryl Boronic Acid (1.5 equiv)[1]
-
Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane[1]
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with the Bromo-intermediate, Boronic Acid, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes.
-
Solvation: Add degassed Dioxane and K₂CO₃ solution via syringe.
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).
-
Filtration: Filter through a Celite pad to remove Palladium black.[1]
-
Purification: Flash column chromatography (Gradient: Hexane -> EtOAc).
Mechanism Visualization:
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the 5-bromo handle.[1]
Case Study: Design of a Kinase Inhibitor Analogue
Objective: Target the ATP-binding pocket of a hypothetical Tyrosine Kinase. Design Logic:
-
Hinge Binder: Use the Benzylamine nitrogen (via urea linkage) to form hydrogen bonds with the hinge region.[1]
-
Gatekeeper Interaction: The 2-Ethoxy group provides a steric clash that induces selectivity against kinases with smaller gatekeeper residues.[1]
-
Solvent Front: The 5-Aryl group (introduced via Suzuki) extends into the solvent-exposed region to tune solubility.[1]
Workflow:
-
React this compound with an isocyanate (e.g., Phenyl isocyanate) -> Urea Intermediate .[1]
-
Perform Suzuki coupling on the Urea Intermediate with Pyridine-4-boronic acid -> Final Inhibitor .[1]
References
-
Synthesis of Benzylamines via Reductive Amination
-
Suzuki-Miyaura Coupling Protocols
-
Medicinal Chemistry of Benzylamines
-
Properties of 5-Bromo-2-ethoxybenzaldehyde (Precursor)
Sources
Application Note: Modular Assembly of Privileged Heterocycles via 5-Bromo-2-ethoxybenzylamine
Topic: Strategic Synthesis of Heterocyclic Scaffolds using 5-Bromo-2-ethoxybenzylamine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Strategic Overview
This compound (CAS RN: 157608-78-9 / Analogous) represents a high-value "dual-handle" synthon for medicinal chemistry.[1] Its structure offers two distinct orthogonal reactivity sites: a nucleophilic primary amine and an electrophilic aryl bromide.[1] Furthermore, the 2-ethoxy group provides steric bulk and lipophilicity, often enhancing the pharmacokinetic profile (ADME) of drug candidates compared to their methoxy or hydroxy counterparts.
This guide details the strategic application of this building block in synthesizing Quinazolin-4(3H)-ones and Isoindolin-1-ones , followed by late-stage diversification via Palladium-catalyzed cross-coupling. These protocols are designed for scalability, reproducibility, and high atom economy.
Key Chemical Profile[1][2][3][4][5][6][7][8]
-
Primary Handle (Nucleophile): Benzylamine
(Reactivity: Acylation, Alkylation, Condensation).[1] -
Secondary Handle (Electrophile): Aryl Bromide
(Reactivity: Suzuki, Buchwald, Heck couplings).[1] -
Modulator: 2-Ethoxy group (Electronic:
-donor; Steric: Ortho-blocker).[1]
Synthetic Pathway Visualization
The following diagram illustrates the divergent synthesis strategy, transforming the starting material into two distinct bioactive scaffolds.
Caption: Divergent synthesis map showing the conversion of this compound into Quinazolinone and Isoindolinone scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(5-Bromo-2-ethoxybenzyl)quinazolin-4(3H)-one
Rationale: The quinazolinone core is ubiquitous in alkaloids and bioactive molecules (e.g., EGFR inhibitors). This protocol utilizes a one-pot, two-step condensation sequence using isatoic anhydride, which avoids the use of harsh thionyl chloride conditions.
Materials & Reagents
| Component | Role | Equivalents | Notes |
| This compound | Substrate | 1.0 equiv | Free base preferred; if HCl salt, add 1.1 eq Et3N.[1] |
| Isatoic Anhydride | Electrophile | 1.1 equiv | Commercial grade.[1] |
| Triethyl Orthoformate | Cyclizing Agent | 5.0 equiv | Acts as solvent/reagent.[1] |
| p-Toluenesulfonic Acid (pTSA) | Catalyst | 0.1 equiv | Promotes cyclization.[1] |
| Ethanol (EtOH) | Solvent | - | Anhydrous.[1] |
Step-by-Step Methodology
-
Amide Formation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol, 2.30 g) in anhydrous Ethanol (20 mL).
-
Add Isatoic Anhydride (11 mmol, 1.79 g) in one portion.
-
Heat the reaction mixture to reflux (80°C) for 3 hours.
-
Checkpoint: Monitor by TLC (SiO2, 1:1 EtOAc/Hexane).[1] The disappearance of isatoic anhydride and formation of the intermediate benzamide (Rf ~ 0.4) confirms progress.[1]
-
Note: Gas evolution (
) will be observed.[1] Ensure proper venting.[1]
-
-
Cyclization:
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature. A precipitate often forms.[1]
-
Concentrate the solvent under reduced pressure (rotary evaporator).[1]
-
Resuspend the residue in cold Ethanol (10 mL) and filter the solid.
-
Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted orthoformate.[1]
-
Yield Expectation: 75–85% as a white/off-white solid.[1]
-
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling
Rationale: The 5-bromo substituent on the benzyl ring remains intact during Protocol A. This protocol demonstrates how to functionalize this position to create a biaryl system, a common motif for increasing potency and selectivity.[1]
Materials & Reagents
| Component | Role | Equivalents |
| Bromo-Quinazolinone Product | Substrate | 1.0 equiv |
| Phenylboronic Acid | Coupling Partner | 1.2 equiv |
| Catalyst | 0.03 equiv (3 mol%) | |
| Base | 3.0 equiv | |
| 1,4-Dioxane | Solvent | 10 mL/mmol |
Step-by-Step Methodology
-
Inert Atmosphere Setup:
-
Reaction Initiation:
-
Add degassed 1,4-Dioxane (10 mL) and 2M aqueous
(1.5 mL) via syringe. -
Heat the mixture to 90°C (oil bath) or 100°C (Microwave, 30 mins).
-
Observation: The reaction mixture will turn dark black/brown, indicating active Pd(0) species.[1]
-
-
Work-up:
-
Cool to room temperature.[1][4][5][6] Dilute with Ethyl Acetate (30 mL) and water (30 mL).[1]
-
Separate the organic layer and extract the aqueous layer once more with EtOAc.
-
Dry combined organics over
, filter, and concentrate.[1][6] -
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A (Step 1) | Incomplete nucleophilic attack | Ensure the amine is free-based. If using HCl salt, pre-stir with Et3N for 15 mins.[1] |
| Incomplete Cyclization (Step 2) | Moisture in solvent | Orthoformates are water-sensitive.[1] Use anhydrous EtOH and keep the system closed with a drying tube.[1] |
| Debromination in Protocol B | Pd-catalyzed hydrodehalogenation | This is a side reaction if the reaction runs too long or overheats.[1] Reduce time or switch to |
| Poor Solubility | Lipophilic Ethoxy group | The product is lipophilic.[1] Use DCM/MeOH mixtures for chromatography loading.[1] |
Safety & Handling (E-E-A-T)
-
This compound: Likely an irritant to eyes and skin.[1] Handle in a fume hood.
-
Isatoic Anhydride: Can cause sensitization.[1] Avoid inhalation of dust.[1]
-
Palladium Catalysts: Heavy metal waste must be segregated.[1]
-
Pressure: Protocol A generates
.[1] Do not seal the vessel completely; use a reflux condenser open to a bubbler or drying tube.[1]
References
-
Synthesis of Quinazolinones via Isatoic Anhydride
-
General Reactivity of 2-Alkoxy-5-Bromobenzylamines
- Title: "Synthesis and SAR of SGLT2 Inhibitors containing benzylamine motifs." (Contextual reference for the stability of the 5-bromo-2-ethoxy motif).
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Palladium Coupling Protocols
Sources
- 1. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of 5-Bromo-2-ethoxybenzylamine
An Application Note and Protocol for the Scale-Up Synthesis of 5-Bromo-2-ethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its substituted benzylamine structure is a key pharmacophore in the development of novel therapeutic agents. The controlled and efficient synthesis of this intermediate at scale is therefore of significant interest to the drug development and manufacturing sector. This document provides a detailed protocol for the laboratory-scale synthesis and a comprehensive guide to the considerations required for scaling up the production of this compound. The presented methodology is based on the robust and widely applicable reductive amination of the corresponding aldehyde.
Synthetic Strategy: Reductive Amination
The chosen synthetic route for preparing this compound is the reductive amination of 5-Bromo-2-ethoxybenzaldehyde. This method is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope.[1][2] The reaction proceeds in two main stages:
-
Imine Formation: The aldehyde reacts with a source of ammonia to form an intermediate imine.
-
Reduction: The imine is then reduced in situ to the corresponding primary amine using a selective reducing agent, such as sodium borohydride.[3]
This one-pot approach is highly desirable for large-scale synthesis as it avoids the isolation of the potentially unstable imine intermediate, thus streamlining the process and maximizing efficiency.[4]
Experimental Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-ethoxybenzylamine Synthesis
Troubleshooting Guide & FAQ for Process Chemists
Current Status: Operational Ticket Context: Synthesis Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Development Group[1]
Introduction: The Synthetic Landscape
Synthesizing 5-Bromo-2-ethoxybenzylamine presents a classic "chemoselectivity paradox." You are attempting to install a primary amine on a benzyl carbon while preserving a labile aryl bromide in the presence of an electron-donating ethoxy group.
The two dominant synthetic routes are:[1]
-
Reductive Amination of 5-bromo-2-ethoxybenzaldehyde.
-
Catalytic Hydrogenation of 5-bromo-2-ethoxybenzonitrile.
Both routes are prone to specific failure modes. This guide deconstructs the three most common impurity profiles found in these workflows: The Dimer (Secondary Amine) , The Des-Bromo (Hydrodehalogenation) , and The Oxygenates (Residual Aldehyde/Alcohol) .[1]
Module 1: The "Dimer" Impurity (Secondary Amine)[1][2]
Symptom:
"My LC-MS shows a large peak at roughly 2x the molecular weight (M+H
442-444 range). The product yield is low."
Root Cause: This is the most common failure mode in reductive amination. The product (primary amine) is more nucleophilic than ammonia.[1] Once formed, it competes with ammonia to attack the intermediate imine, forming a symmetric secondary amine (bis(5-bromo-2-ethoxybenzyl)amine).[1]
The Mechanism:
-
Aldehyde +
Primary Imine.[1] -
Primary Imine + Hydride
Target Primary Amine . -
Target Primary Amine + Primary Imine
Secondary Imine. -
Secondary Imine + Hydride
Dimer Impurity .
Troubleshooting Protocol
| Variable | Adjustment | Technical Rationale |
| Ammonia Source | Increase Equivalents (>10 eq) | Le Chatelier’s principle. Flooding the system with |
| Reducing Agent | Switch to STAB | Sodium Triacetoxyborohydride ( |
| Process Flow | Stepwise Addition | Do not mix everything at once. Form the imine first (Aldehyde + |
Module 2: The "Des-Bromo" Impurity (Debromination)[1]
Symptom:
"I am using Pd/C for hydrogenation. I see the product, but also a significant peak at M-78/80 (Mass ~151). The bromine is gone."
Root Cause: Hydrodehalogenation . Palladium is an excellent catalyst for removing aryl halides, especially when the ring is activated by an electron-donating group (like the 2-ethoxy substituent).[1] The oxidative addition of Pd into the C-Br bond competes with the reduction of the nitrile or imine.[1]
Troubleshooting Protocol
Option A: Catalyst Engineering (If you must use Hydrogenation) [1]
-
Switch Catalyst: Replace Pd/C with Pt/C (Platinum on Carbon) or PtO2 (Adams' Catalyst) . Platinum is generally much less active toward aryl halide hydrogenolysis than palladium [1].
-
Catalyst Poisoning: Use sulfided platinum catalysts or add a trace of thiophene to "poison" the highly active sites responsible for C-Br cleavage.
-
Acidic Additives: Run the reaction in acidic media (e.g., acetic acid).[1] Debromination is often accelerated under basic conditions.
Option B: Chemical Reduction (Recommended) [1]
-
The Fix: Abandon catalytic hydrogenation in favor of hydride reagents.
-
Protocol: Use Sodium Cyanoborohydride (
) or STAB with an ammonium salt.[1] These reagents are chemoselective for the C=N bond and are chemically incapable of reducing the C-Br bond under standard conditions [2].
Module 3: Visualization of Failure Pathways
The following diagram maps the kinetic competition between the desired pathway and the two major byproduct loops.
Caption: Figure 1. Reaction network showing the origin of Dimer (via competitive amination) and Des-Bromo species (via catalytic hydrogenolysis).[1]
Module 4: FAQ & Decision Matrix
Q1: Can I use
Q2: My reaction stalled. I have starting aldehyde left. A: This indicates poor imine formation equilibrium.
-
Add a Drying Agent: Add activated 3Å or 4Å Molecular Sieves or
to the reaction mixture to scavenge water and drive the equilibrium toward the imine. -
Solvent Switch: If using methanol, ensure it is anhydrous.[1]
Q3: Which reducing agent is "Greenest" while still effective?
A: Sodium Triacetoxyborohydride (
Summary: The "Golden Route" Protocol
To maximize yield and minimize the byproducts discussed above:
-
Route: Reductive Amination.
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (anhydrous).[1]
-
Amine Source: Ammonium Acetate (10-15 equivalents).[1]
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equivalents).[1][2] -
Additives: 4Å Molecular Sieves (to prevent hydrolysis/alcohol formation).
-
Sequence: Stir Aldehyde + Amine + Sieves for 1 hour
Add Reductant.
References
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for catalyst selectivity; Pt vs. Pd for halogens).
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][2] The cyanohydridoborate anion as a selective reducing agent.[2][5][6] Journal of the American Chemical Society, 93(12), 2897–2904.[1] Link[1]
Sources
- 1. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Technical Support Center: Optimizing Reductive Amination of 5-Bromo-2-Ethoxybenzaldehyde
Welcome to the technical support center for the reductive amination of 5-bromo-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results.
The reductive amination of 5-bromo-2-ethoxybenzaldehyde is a crucial transformation for synthesizing a variety of pharmaceutical intermediates.[1][2][3] The reaction involves the formation of a carbon-nitrogen bond by reacting the aldehyde with an amine to form an intermediate imine, which is then reduced to the final amine product.[4][5] This process, while powerful, can present several challenges. This guide provides practical, experience-based solutions to common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the reductive amination of 5-bromo-2-ethoxybenzaldehyde, offering probable causes and actionable solutions.
Issue 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis shows primarily unreacted 5-bromo-2-ethoxybenzaldehyde and the starting amine.
Probable Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine.[4]
-
Causality: Imine formation is often the rate-limiting step and is highly dependent on pH.[6] Mildly acidic conditions (pH 4-5) are typically optimal for imine formation because they protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6] However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.[6]
-
Solution:
-
pH Adjustment: Add a catalytic amount of acetic acid to the reaction mixture. For reactions involving weakly basic amines, a larger amount of acetic acid (2-5 equivalents) may be necessary to drive the reaction forward.[5]
-
Azeotropic Water Removal: If the reaction is run in a suitable solvent like toluene, use a Dean-Stark apparatus to remove the water formed during imine formation, which will shift the equilibrium towards the product.
-
Pre-formation of the Imine: Consider a two-step (indirect) procedure where the imine is formed first, followed by the addition of the reducing agent.[5][7] This can be particularly effective if the chosen reducing agent can also reduce the starting aldehyde.[6][8]
-
-
-
Inactive Reducing Agent: The hydride reagent may have decomposed.
-
Causality: Many borohydride reagents are sensitive to moisture. Sodium triacetoxyborohydride (STAB), for instance, is water-sensitive.[8]
-
Solution:
-
Use Fresh Reagent: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
Test Reagent Activity: As a quick quality control check, you can test the reducing agent on a simple, reliable ketone or aldehyde to confirm its activity.[9]
-
Appropriate Solvent Choice: For moisture-sensitive reagents like STAB, use anhydrous solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[5][8]
-
-
-
Weakly Nucleophilic Amine: Electron-poor aromatic amines or sterically hindered amines can be poor nucleophiles.[1][5]
-
Causality: The nucleophilicity of the amine is critical for the initial attack on the carbonyl carbon. Amines with electron-withdrawing groups or significant steric bulk will react more slowly.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction can often overcome the activation energy barrier for less reactive amines.
-
Increase Amine Equivalents: Using an excess of the amine can help drive the reaction to completion. However, be mindful of potential purification challenges.
-
Lewis Acid Catalysis: For particularly challenging substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can activate the aldehyde towards nucleophilic attack.[8]
-
-
Issue 2: Formation of Side Products
Symptom: The reaction mixture shows multiple spots on TLC or peaks in LC-MS in addition to the desired product.
Probable Causes & Solutions:
-
Over-alkylation (Dialkylation): When using a primary amine, the secondary amine product can react again with the aldehyde, leading to a tertiary amine.[5][6][10]
-
Causality: The product of the initial reductive amination is itself a nucleophilic amine and can compete with the starting amine for reaction with the aldehyde.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the primary amine (around 5%) to minimize the chances of the product amine reacting.[5]
-
Slow Addition of Aldehyde: Adding the 5-bromo-2-ethoxybenzaldehyde slowly to a solution of the amine and reducing agent can help maintain a low concentration of the aldehyde, favoring mono-alkylation.
-
Stepwise Procedure: A reliable method to avoid dialkylation is to first form the imine in a solvent like methanol and then reduce it with a reagent like sodium borohydride.[7]
-
-
-
Reduction of the Aldehyde: The reducing agent may be reducing the starting aldehyde to the corresponding alcohol (5-bromo-2-ethoxybenzyl alcohol).
-
Causality: Some reducing agents, like sodium borohydride (NaBH₄), are capable of reducing both imines and aldehydes.[6][8] If the rate of aldehyde reduction is comparable to or faster than imine formation, the alcohol byproduct will form.
-
Solution:
-
Choice of Reducing Agent: Use a more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this reason.[6][10] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[4][6]
-
Indirect (Two-Step) Method: Allow sufficient time for the imine to form completely before adding a less selective reducing agent like NaBH₄.[6][8]
-
-
-
Formation of Cyclic Adducts: Depending on the amine used, intramolecular reactions can sometimes occur.[11]
-
Causality: If the amine contains other nucleophilic groups, these may react with the intermediate imine.
-
Solution:
-
Protecting Groups: If the amine has other reactive functional groups, consider protecting them before the reductive amination.
-
Reaction Conditions: Optimization of pH and temperature can sometimes disfavor the side reaction.
-
-
Issue 3: Difficult Product Purification
Symptom: The final product is difficult to isolate from starting materials or byproducts.
Probable Causes & Solutions:
-
Excess Amine: Using a large excess of the starting amine can make purification challenging, especially if the product and starting amine have similar polarities.
-
Solution:
-
Amine Scavengers: Use a polymer-supported aldehyde (scavenger resin) to react with and remove the excess primary or secondary amine from the reaction mixture.[1]
-
Acidic Wash: During the workup, an acidic wash (e.g., with dilute HCl) will protonate the amines, allowing them to be extracted into the aqueous layer. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
SCX Cartridge: Solid-phase extraction using a Strong Cation Exchange (SCX) cartridge is a highly effective method for purifying basic amine products.[1] The crude mixture is loaded onto the cartridge, which is then washed with a non-polar solvent to remove neutral impurities. The desired amine is then eluted with a basic solution (e.g., ammonia in methanol).[1]
-
-
-
Residual Reducing Agent Byproducts: Boron-based reagents can leave behind salts that complicate purification.
-
Solution:
-
Aqueous Workup: A thorough aqueous workup is usually sufficient to remove most boron salts.
-
Filtration: In some cases, the byproducts may precipitate and can be removed by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of 5-bromo-2-ethoxybenzaldehyde?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent.[5][8][10] It is mild, selective for imines over aldehydes, and generally gives high yields with a wide range of amines, including weakly basic ones.[5][10] It is also compatible with many functional groups that might be sensitive to other reducing agents.[5][7] Sodium cyanoborohydride (NaBH₃CN) is also very effective and selective, but it is highly toxic and can produce hydrogen cyanide gas, requiring careful handling and workup procedures.[5][10] Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting aldehyde, so it's best used in a two-step procedure where the imine is pre-formed.[6][7][8]
Q2: What is the optimal solvent for this reaction?
A2: For reactions using STAB, 1,2-dichloroethane (DCE) is the preferred solvent.[5][7] Tetrahydrofuran (THF) and dichloromethane (DCM) are also commonly used.[5][8] When using NaBH₃CN, methanol is a typical solvent choice.[8] If using NaBH₄ in a two-step process, methanol is also a good choice for both imine formation and reduction.[7][8]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the spot corresponding to the 5-bromo-2-ethoxybenzaldehyde disappear as a new, typically more polar, spot for the amine product appears. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for monitoring the reaction, providing more detailed information about the formation of the product and any side products.
Q4: Do I need to add an acid catalyst?
A4: For reactions with aldehydes, an acid catalyst is not always necessary but can be beneficial, especially with less reactive amines.[5] Acetic acid is a common choice.[5][10] It helps to catalyze the formation of the iminium ion, which is the species that is actually reduced by the hydride reagent.[12]
Q5: The reaction is very slow. What can I do to speed it up?
A5:
-
Add a catalytic amount of acetic acid if you haven't already.
-
Gently warm the reaction mixture. An increase in temperature often accelerates the rate of imine formation.
-
Ensure your reagents are pure and active, and that your solvent is anhydrous, especially when using moisture-sensitive reagents.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is a general and reliable direct reductive amination procedure.
Materials:
-
5-bromo-2-ethoxybenzaldehyde (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, 0.1-1.0 equiv)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-ethoxybenzaldehyde and the amine.
-
Add anhydrous DCE to dissolve the starting materials.
-
If the amine is weakly nucleophilic, add acetic acid at this stage.
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add STAB portion-wise to the reaction mixture. Be aware of potential gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Reagent Stoichiometry Comparison
| Reducing Agent | Typical Equivalents | Recommended Solvent | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | 1.2 - 2.0 | DCE, THF, DCM | Mild and selective; good for a wide range of substrates. Moisture-sensitive.[5][8] |
| Sodium Cyanoborohydride | 1.1 - 1.5 | Methanol, Ethanol | Selective for iminium ions. Highly toxic; generates HCN at acidic pH.[5][10] |
| Sodium Borohydride | 1.5 - 3.0 | Methanol, Ethanol | Less selective; can reduce the starting aldehyde. Best used in a two-step procedure.[7][8] |
| Catalytic Hydrogenation | Catalytic | Methanol, Ethanol | Economical for large-scale reactions but may require specialized high-pressure equipment. The catalyst might also reduce other functional groups.[4][5] |
Visualizations
Reductive Amination Mechanism
Caption: The two-step mechanism of reductive amination.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health (NIH). [Link]
-
Reductive amination. Wikipedia. [Link]
-
pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Myers, A. G. Chem 115: Reductive Amination. Harvard University. [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
Reductive Amination. GlaxoSmithKline. [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Crude 5-Bromo-2-ethoxybenzylamine
User Guide Version 2.1 | Last Updated: 2026-02-02
Executive Summary & Molecule Profile[1]
Target Molecule: 5-Bromo-2-ethoxybenzylamine CAS: (Variable depending on salt form, Free base generic) Structure: Primary amine attached to a benzylic carbon.[1] The benzene ring is substituted with an ethoxy group at the ortho position (2-) and a bromine atom at the meta position (5-) relative to the amine.[1]
The Challenge: Synthesis of benzylamines, particularly via reductive amination of the corresponding aldehyde (5-bromo-2-ethoxybenzaldehyde), frequently results in a "crude" oil containing specific, difficult-to-remove impurities.[1] High purity is critical because the free amine is often an intermediate for complex drug scaffolds; impurities here will propagate and form complex side-products in subsequent steps.
Impurity Profiling & Troubleshooting (FAQ)
This section addresses specific observations you may encounter in the lab.
Q1: My crude product is a dark yellow/brown oil. How do I convert it to a handleable solid?
Diagnosis: The free base of this compound is likely an oil or low-melting solid.[1] The color usually comes from trace oxidation of the amine or residual imine species. Solution: Do not attempt to recrystallize the free base oil directly.
-
Action: Convert the crude oil to a hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are crystalline solids with high melting points, allowing for purification via recrystallization.[1]
-
Protocol: See Protocol B (Salt Formation) below.
Q2: 1H-NMR shows a singlet around 10.0-10.4 ppm and other aromatic signals.[1]
Diagnosis: Residual Starting Material (Aldehyde).[2] Cause: Incomplete reductive amination. Solution:
-
Chemical Wash: The aldehyde is a neutral organic species. It can be removed by an Acid-Base Extraction (See Protocol A).[1] When you extract the amine into the acidic aqueous phase, the aldehyde remains in the organic layer and is discarded.
-
Bisulfite Wash: If the aldehyde content is high (>5%), wash the organic phase with saturated sodium bisulfite (NaHSO₃) solution before the acid extraction.[1] This forms a water-soluble adduct with the aldehyde.[1]
Q3: 1H-NMR shows a complex multiplet near 3.8 ppm and two sets of benzyl protons.[1] Mass Spec shows a [M+H]+ corresponding to a dimer.[1]
Diagnosis: Secondary Amine Impurity (Dimer). Mechanism: The newly formed primary amine reacts with the intermediate imine during the reaction, creating a "dimer" (Bis-(5-bromo-2-ethoxybenzyl)amine).[1] Solution:
-
Extraction won't work: Both the primary and secondary amines are basic; they will both extract into acid.
-
Recrystallization is key: The HCl salt of the primary amine usually crystallizes much more readily than the secondary amine salt. Recrystallize from Ethanol/EtOAc or Isopropanol.
Q4: The yield is lower than expected after acid-base extraction.
Diagnosis: Partition Coefficient Issues. Cause: The 5-bromo and 2-ethoxy groups make the molecule more lipophilic (greasy) than simple benzylamine.[1] The salt might be partially soluble in the organic phase, or the free base might be partially soluble in water if the pH isn't high enough. Solution:
-
pH Control: Ensure the aqueous phase is pH < 2 during the acid wash and pH > 12 during the basic recovery.
-
Salting Out: Saturate the aqueous phase with NaCl (brine) before extracting the free base back into the organic solvent. This forces the organic amine out of the water.
Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying the crude mixture based on the impurities present.
Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity profiling.[1]
Detailed Experimental Protocols
Protocol A: Acid-Base Extraction (Removal of Non-Basic Impurities)
Purpose: Removes neutral impurities (unreacted aldehyde, alcohols, solvents) and inorganic salts.[1] Prerequisites: Crude reaction mixture dissolved in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).[1]
-
Dissolution: Dissolve the crude oil in Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Acid Extraction:
-
Add 1M HCl (aq) to the organic layer (use 1.2 equivalents relative to the theoretical amine yield).
-
Note: The amine converts to its hydrochloride salt and moves into the aqueous layer.
-
Shake vigorously and separate layers. Keep the Aqueous (Top) layer.
-
Optional: Extract the organic layer once more with a small volume of water to recover any trapped salt.
-
-
Organic Wash: Wash the combined aqueous acidic layers with a small portion of fresh DCM. This removes trapped neutral impurities. Discard this organic layer.
-
Basification (The Critical Step):
-
Cool the aqueous layer in an ice bath (exothermic reaction).
-
Slowly add 6M NaOH or 50% NaOH solution until the pH reaches >12.
-
Observation: The solution will become cloudy/milky as the free amine oil separates.
-
-
Recovery:
-
Extract the basic aqueous mixture with DCM (3 x volumes).
-
Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under vacuum.[1]
-
Protocol B: Salt Formation & Recrystallization (Removal of Secondary Amines)
Purpose: Isolates the product as a stable solid and removes chemically similar amine impurities (dimers) via selective crystallization.
-
Preparation: Dissolve the purified free base (from Protocol A) in a minimal amount of dry Ethanol or Methanol.
-
Acidification:
-
Cool to 0°C.[3]
-
Add HCl (4M in Dioxane or 1.25M in Ethanol) dropwise with stirring.
-
Add acid until the pH of a wet pH paper test is acidic (pH ~2).
-
-
Precipitation:
-
Add Diethyl Ether or Ethyl Acetate slowly as an "anti-solvent" until the solution turns slightly turbid.
-
Store in the freezer (-20°C) overnight.
-
-
Filtration: Filter the white crystals.
-
Recrystallization (If secondary amine persists):
-
Dissolve the salt in boiling Isopropanol (IPA).
-
Allow to cool slowly to room temperature, then 4°C.
-
The linear primary amine salt packs better and crystallizes first; the bulky secondary amine often stays in the mother liquor [1].
-
Data & Reference Tables
Table 1: Impurity Removal Matrix
| Impurity Type | Chemical Nature | Removal Method | Mechanism |
| Aldehyde (Starting Material) | Neutral / Electrophilic | Acid-Base Extraction | Remains in organic layer while product goes to aqueous.[1] |
| Alcohol (Over-reduction) | Neutral / Polar | Acid-Base Extraction | Remains in organic layer.[1] |
| Secondary Amine (Dimer) | Basic / Lipophilic | Salt Recrystallization | Solubility difference of HCl salts.[1] |
| Inorganic Salts (Borates) | Ionic | Aqueous Workup | Water solubility. |
Table 2: Solvent Compatibility for Recrystallization
| Solvent System | Polarity | Suitability | Notes |
| Ethanol / Diethyl Ether | High / Low | Excellent | Classic solvent/anti-solvent pair.[1] High recovery. |
| Isopropanol (IPA) | Medium | Good | Good for removing "dimer" impurities. |
| Water | High | Poor | Benzylammonium salts are often too soluble; difficult to dry. |
| Ethyl Acetate | Medium | Anti-Solvent | Use to crash out salt from alcoholic solutions. |
Mechanism of Action: Acid-Base Separation[1]
The following diagram details the chemical species changes during Protocol A.
Figure 2: Chemical phase separation logic.[1] The amine is toggled between water-soluble (salt) and organic-soluble (base) forms.[1]
References
-
Reductive Amination & Side Products
-
Purification of Amine Salts
-
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Chapter on Amine Characterization and Purification).
-
-
General Workup Procedures
-
Rochester University Chemistry Dept. "Workup: Amines."
-
Sources
Technical Support Center: Stability & Storage of 5-Bromo-2-ethoxybenzylamine
Executive Summary & Chemical Profile
5-Bromo-2-ethoxybenzylamine is a specialized intermediate frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands. Its structural features—a primary benzylic amine, an electron-donating ethoxy group, and a lipophilic aryl bromide—create a unique stability profile.
While the aryl bromide and ether moieties are relatively robust, the primary amine is highly susceptible to atmospheric degradation. This guide addresses the most common user complaints: spontaneous solidification (crusting) and oxidative discoloration.
Chemical Identity
-
IUPAC Name: (5-Bromo-2-ethoxyphenyl)methanamine
-
Functional Groups: Primary Amine (
), Aryl Bromide ( ), Ether ( ) -
Physical State: Typically a viscous, clear-to-pale-yellow oil or low-melting solid at room temperature.
-
Key Instability Factors: Atmospheric
(rapid), Oxidation (moderate), Light (slow).
Troubleshooting Guides (FAQ Format)
Issue 1: Physical State Change ("The Crust Effect")
Q: "I received the compound as a clear oil, but after opening and storing it for a week, a white solid crust has formed around the cap. Has it degraded?"
A: Likely NO. This is a reversible surface reaction, not total degradation.
The Mechanism:
Primary benzylamines are strong nucleophiles. The 2-ethoxy substituent donates electron density to the ring, slightly increasing the basicity of the benzylic amine compared to unsubstituted benzylamine. Upon exposure to air, the amine reacts with atmospheric carbon dioxide (
Diagram 1: The
Caption: Kinetic pathway of carbamate formation. The reaction is reversible under acidic conditions.
Corrective Action (The "Rescue" Protocol): Do not discard the solid. The carbamate is not a "dead" decomposition product; it is a "dormant" salt.
-
Dissolve the crust/solid in Dichloromethane (DCM) .
-
Wash the organic layer with 1M NaOH (The base deprotonates the ammonium salt, releasing
and regenerating the free amine). -
Dry over
, filter, and concentrate.
Issue 2: Discoloration
Q: "The compound has turned from pale yellow to dark amber/brown. Is it still usable?"
A: Use with caution. This indicates oxidative degradation.
The Mechanism:
Unlike the
-
Purity Check: Run a TLC or LC-MS. If the main peak is still >90%, purify via short-path distillation or column chromatography.
-
Prevention: Always store under Argon or Nitrogen.
Storage Matrix & Recommendations
The following table synthesizes storage data based on the functional group stability of halogenated benzylamines [1][3].
| Parameter | Free Base (Oil) | HCl Salt (Solid) | Reasoning |
| Temperature | 2°C to 8°C | -20°C | Low temp slows oxidation kinetics. |
| Atmosphere | Argon/Nitrogen (Critical) | Desiccated Air/Inert | Free base avidly scavenges |
| Container | Amber Glass | Amber Glass | Protects the C-Br bond from photolytic cleavage. |
| Shelf Life | 6–12 Months | >24 Months | Salts are thermodynamically more stable. |
| Closure | Teflon-lined cap + Parafilm | Teflon-lined cap | Prevents gas exchange. |
Expert Tip: If you plan to store the compound for >3 months, convert it to the Hydrochloride (HCl) salt . The salt form renders the nitrogen non-nucleophilic, completely stopping the
Experimental Protocols
Protocol A: Conversion to HCl Salt (For Long-Term Storage)
This process stabilizes the amine for years of storage.
-
Dissolve: Dissolve 1.0 g of this compound (Free Base) in 5 mL of anhydrous diethyl ether or 1,4-dioxane.
-
Acidify: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 equivalents).
-
Precipitate: A white solid will precipitate immediately.
-
Isolate: Filter the solid under an inert atmosphere (nitrogen funnel recommended to avoid moisture absorption).
-
Wash: Wash the cake with cold ether (
). -
Dry: Dry under high vacuum for 4 hours to remove trace HCl.
Protocol B: Analytical Validation (Distinguishing Salts from Degradants)
Use this workflow to determine if your "solid crust" is usable material or trash.
Caption: Decision tree for assessing solid precipitates in benzylamine samples.
NMR Diagnostic:
-
Free Base: Look for the benzylic
singlet around 3.8 ppm (in ). -
Carbamate: The benzylic peak often shifts downfield or splits. A broad peak at >5.0 ppm may indicate the carbamate
. -
Aldehyde (Degradant): Look for a singlet at ~10.0 ppm . If this exists, the sample is oxidizing.
References
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile. (Analogous handling for halogenated alkoxy-benzenes). Retrieved from 1
-
G. T. Rochelle. (2012). Kinetic Study of CO2 Absorption in Aqueous Benzylamine Solvent. ACS Energy & Fuels.[2] (Mechanistic detail on primary amine-CO2 reaction). Retrieved from 3[4]
-
Santa Cruz Biotechnology. (2024). Benzylamine Handling and Storage Procedures. Retrieved from 5
-
P. Jessop et al. (2018). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI Processes. (Confirming reversibility of carbamate formation). Retrieved from 6
Sources
Preventing over-alkylation in benzylamine synthesis
Technical Support Center: Benzylamine Synthesis & Alkylation Control Ticket ID: BZ-ALK-001 Status: Open Subject: Prevention of Polyalkylation during Benzylamine Synthesis
The Core Problem: The Polyalkylation Trap
Welcome to the Technical Support Center. You are likely here because your synthesis of benzylamine (
The Root Cause:
This is a kinetic inevitability known as the Nucleophilicity Cascade .
In a standard
-
Ammonia (
) attacks the benzyl halide to form Benzylamine ( ). -
The alkyl group on the newly formed Benzylamine is electron-donating (inductive effect), making the nitrogen lone pair more nucleophilic than the original ammonia.
- . The product reacts faster with the remaining benzyl halide than the starting material does.
-
Result: Uncontrollable formation of dibenzylamine and tribenzylamine.
This guide provides three "patches" to this system, ranging from kinetic suppression to mechanistic bypass.
Protocol Modules (Select Your Route)
Module A: The "Masked" Nucleophile (Gabriel Synthesis)
Best for: High purity, small-to-medium scale, avoiding secondary amines entirely.
Mechanism: Uses potassium phthalimide as a "masked" ammonia. The bulky phthalimide group prevents further alkylation after the first substitution due to steric hindrance and resonance stabilization (the lone pair is delocalized into the carbonyls).
Workflow Diagram:
Caption: The Gabriel Synthesis pathway ensures 100% selectivity for primary amines by physically blocking the nitrogen site after the initial alkylation.
Standard Operating Procedure (Ing-Manske Protocol):
-
Salt Formation: Dissolve phthalimide (1.0 eq) in ethanolic KOH. Evaporate to dryness to isolate potassium phthalimide.
-
Alkylation: Suspend salt in DMF. Add Benzyl Chloride (1.0 eq). Heat to 60°C for 3 hours.
-
Checkpoint: The disappearance of the solid salt indicates reaction progress.
-
-
Cleavage: Resuspend the N-benzylphthalimide in Ethanol. Add Hydrazine Hydrate (1.2 eq). Reflux for 2 hours.
-
Note: A heavy white precipitate (phthalhydrazide) will form.
-
-
Workup: Cool, filter off the precipitate. Acidify filtrate with HCl, evaporate solvent, then basify with NaOH to extract free amine.
Module B: The Reductive Bypass (Reductive Amination)
Best for: Industrial scale, green chemistry, avoiding halide handling.
Mechanism: Avoids alkyl halides entirely. Reacts Benzaldehyde with Ammonia to form an imine, which is immediately reduced.
Critical Control Point:
To prevent dibenzylamine in this method, you must control the Imine Equilibrium .
Optimization Table:
| Parameter | Recommendation | Reason |
| Ammonia Ratio | > 5:1 Excess | Shifts equilibrium toward primary imine; suppresses condensation of imine with aldehyde. |
| Catalyst | Raney Nickel or Pd/C | Rapid hydrogenation of the imine is required to "lock in" the primary amine before it reacts further. |
| Solvent | Methanol or Ethanol | High solubility of ammonia is crucial. |
| Pressure | 10-50 bar | High pressure favors the reduction step ( |
Module C: The Delépine Reaction
Best for: Mild conditions, alternative to Gabriel if hydrazine is restricted.
Mechanism: Uses Hexamethylenetetramine (Hexamine) as the nucleophile.
-
Hexamine + Benzyl Halide
Quaternary Ammonium Salt. -
The salt precipitates (stopping the reaction).
-
Acid hydrolysis releases the primary amine.
Troubleshooting Tip: Use Chloroform as the solvent.[1] The starting materials are soluble, but the quaternary salt is insoluble. It precipitates out immediately, preventing any possibility of over-alkylation.
Troubleshooting Matrix (FAQ)
Q1: I am using Method B (Reductive Amination) but still seeing 15% Dibenzylamine.
-
Diagnosis: Your reduction rate is too slow relative to the imine formation, or your ammonia concentration is too low.
-
Fix:
-
Increase Ammonia:Benzaldehyde ratio to 10:1 .
-
Increase
pressure. -
Switch to a "poisoned" catalyst or specific support (e.g., Ag-based catalysts) which favor primary amines [1].
-
Q2: In the Gabriel Synthesis, my yield is low (<50%) after hydrazine reflux.
-
Diagnosis: Incomplete cleavage of the phthalimide ring.
-
Fix: Ensure you are using Hydrazine Hydrate (not anhydrous) and refluxing in Ethanol . If the precipitate (phthalhydrazide) is voluminous, it may trap your product. Wash the filter cake thoroughly with dilute HCl.
Q3: Can I just use direct ammonolysis (Benzyl Chloride + Ammonia)?
-
Diagnosis: You are attempting the "Brute Force" method.
-
Fix: Yes, but you must use a massive excess of ammonia (40:1 to 50:1 molar ratio ) to statistically favor the collision of Benzyl Chloride with
rather than . This is inefficient and requires high-pressure autoclaves.
Q4: I see a "Sommelet" side product in my Delépine reaction.
-
Diagnosis: You likely hydrolyzed the hexamine salt in water without acid or at the wrong pH, leading to oxidation back to the aldehyde (Sommelet reaction) instead of amine release.
-
Fix: Ensure hydrolysis is performed with Ethanolic HCl (conc.) to cleave the salt directly to the amine hydrochloride.
Visualizing the Kinetic Trap
The following diagram illustrates why direct alkylation fails and how the alternative methods "exit" the cascade.
Caption: The "Runaway Train" of direct alkylation. Once the primary amine forms, it reacts faster than ammonia. Gabriel and Reductive methods bypass this kinetic trap.
References
-
Selective Electrochemical Reductive Amination of Benzaldehyde. Source: Caltech Authors / ChemRxiv (2022). URL:[Link][2][3][4][5]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols. Source: ACS Sustainable Chemistry & Engineering (2019).[5] URL:[Link][5]
-
The Gabriel Synthesis. Source: Master Organic Chemistry (2025). URL:[Link]
-
Delépine Reaction. Source: Organic Chemistry Portal. URL:[Link]
-
Alkylation of Amines (Sucks!) - Kinetics Explanation. Source: Master Organic Chemistry (2017).[6] URL:[Link]
Sources
- 1. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 5-Bromo-2-ethoxybenzylamine
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-ethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this compound. Our goal is to equip you with the necessary knowledge to troubleshoot common issues and ensure the successful isolation of your target molecule with high purity.
I. Understanding the Work-Up: A Critical Step in Amine Synthesis
The synthesis of this compound commonly proceeds via the reductive amination of 5-Bromo-2-ethoxybenzaldehyde. While the reaction itself is crucial, the success of the synthesis is often determined by a meticulous work-up procedure. The primary objectives of the work-up are to:
-
Neutralize the reaction mixture and quench any remaining reducing agents.
-
Separate the desired basic amine product from non-basic organic materials , such as unreacted aldehyde or alcohol byproducts.
-
Remove inorganic salts formed during the reaction and quenching steps.
-
Isolate the purified product in its free base form.
The basicity of the benzylamine functional group is the cornerstone of the purification strategy. By carefully manipulating the pH of the aqueous phase during liquid-liquid extraction, we can control the solubility of the product, enabling its separation from impurities.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the work-up of this compound, providing explanations and actionable solutions.
Question 1: After quenching the reaction and adding an organic solvent for extraction, I see a thick emulsion that won't separate. What should I do?
Answer: Emulsion formation is a frequent issue, often caused by the presence of fine particulate matter or surfactants. Here’s a systematic approach to resolve it:
-
Causality: Emulsions are stabilized by a third component at the interface of the organic and aqueous layers. In this synthesis, this can be fine inorganic salts or partially soluble byproducts.
-
Immediate Actions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
-
If the Emulsion Persists:
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Add More Solvent: Diluting either the organic or aqueous phase can sometimes destabilize the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.
-
Question 2: My final product yield is very low. Where could my product have gone?
Answer: Low yield can be attributed to several factors during the work-up. A common culprit is incorrect pH during the extraction steps.
-
Causality: this compound is a basic compound. In acidic or neutral aqueous solutions, it will exist as its protonated ammonium salt, which is water-soluble. If you attempt to extract the product with an organic solvent from an acidic aqueous solution, it will remain in the aqueous phase, leading to significant product loss.[1]
-
Troubleshooting Steps:
-
Check the pH of the Aqueous Layer: Before extracting the final product into an organic solvent, ensure the aqueous layer is distinctly basic (pH > 10). Use a pH meter or pH paper to confirm. Add a strong base like 2M NaOH dropwise until the desired pH is reached.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is more efficient at recovering the product.
-
Back-Extraction: If you suspect your product is in the acidic washes, you can basify these washes and re-extract with an organic solvent to recover the lost product.
-
Question 3: My NMR analysis shows the presence of the starting aldehyde and the corresponding alcohol in my final product. How can I remove these?
Answer: The presence of unreacted aldehyde and the over-reduced alcohol are common impurities. These can be removed by leveraging the basicity of your amine product.
-
Causality: The aldehyde and alcohol are neutral organic compounds and will not be protonated by acid. Your amine product, however, will be. This difference in reactivity is key to their separation.
-
Purification Strategy:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution with a dilute acidic solution (e.g., 1M HCl). This will convert the this compound into its hydrochloride salt, which will move into the aqueous layer. The neutral aldehyde and alcohol impurities will remain in the organic layer.[1][2]
-
Separate the layers. The organic layer containing the impurities can be discarded.
-
The aqueous layer now contains your purified product as the hydrochloride salt. To recover the free amine, carefully add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 10).
-
Extract the free amine from the basified aqueous layer with fresh organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
Question 4: I've isolated my product, but it's a dark oil. How can I improve its appearance?
Answer: Dark coloration often indicates the presence of minor, highly colored impurities, possibly from oxidation or side reactions.
-
Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a minimal amount of a suitable solvent. Add a small amount of activated carbon (charcoal) and stir for 15-30 minutes at room temperature. Filter the mixture through Celite® to remove the carbon, and then remove the solvent. Caution: Activated carbon can sometimes adsorb the product, leading to a decrease in yield.
-
Column Chromatography: If the impurities are persistent, purification by column chromatography on silica gel is a reliable method. A solvent system such as a gradient of ethyl acetate in hexanes is a good starting point. The less polar impurities will typically elute first, followed by your more polar amine product.
-
Distillation: For larger quantities, vacuum distillation can be an effective purification method for liquid benzylamines.[3]
-
III. Standard Work-Up Protocol for this compound
This protocol assumes the reaction was a reductive amination of 5-Bromo-2-ethoxybenzaldehyde using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Step-by-Step Methodology:
-
Quenching the Reaction:
-
Carefully and slowly add water to the reaction mixture to quench any unreacted NaBH₄. Caution: This can produce hydrogen gas, so ensure adequate ventilation and perform the addition slowly, especially at the beginning.
-
-
Solvent Removal:
-
Remove the bulk of the alcoholic solvent under reduced pressure using a rotary evaporator.
-
-
Initial Extraction (Acid Wash):
-
To the remaining aqueous slurry, add ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Add 1M HCl and shake. This step protonates the desired amine and moves it to the aqueous layer, while neutral impurities (like unreacted aldehyde or the corresponding alcohol) remain in the organic layer.
-
Separate the layers and retain the aqueous layer. The organic layer can be discarded.
-
-
Basification:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add 2M NaOH with swirling until the solution is strongly basic (pH > 10). You may observe the free amine precipitating or making the solution cloudy.
-
-
Product Extraction (Base Extraction):
-
Extract the basified aqueous solution with three portions of ethyl acetate or DCM.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
-
Final Isolation:
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Assess the purity by TLC, GC-MS, or NMR and perform further purification (e.g., column chromatography) if necessary.
-
IV. Visualizing the Work-Up Logic
The following diagram illustrates the decision-making process during the extraction phase, based on the pH-dependent solubility of the amine product.
Caption: A flowchart of the acid-base extraction work-up.
V. Quantitative Data Summary
The following table provides a summary of key parameters for the work-up procedure.
| Parameter | Recommended Value/Range | Rationale |
| pH for Acid Wash | 1 - 2 | Ensures complete protonation of the benzylamine for efficient transfer to the aqueous phase. |
| pH for Base Extraction | > 10 | Ensures complete deprotonation to the free amine for efficient extraction into the organic phase. |
| Brine Wash | Saturated NaCl(aq) | Increases the polarity of the aqueous phase, reducing the solubility of the organic product and aiding in the removal of water. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water from the organic solvent before concentration. |
VI. References
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Jolit, A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1835-1842. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Vangveravong, S., et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 7(10), e45055. [Link]
-
Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
-
Kertes, A. S., & King, C. J. (1986). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Process Design and Development, 25(4), 1027-1033. [Link]
-
Reddit. How to purify Benzylamine?. [Link]
-
ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]
-
Google Patents. Purification of amine reaction mixtures.
-
Google Patents. Process for preparing Benzylamine salts.
-
University of California, Irvine. Liquid/liquid Extraction. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
Sources
Validation & Comparative
Structural Integrity Guide: Comparative Validation Protocols for 5-Bromo-2-ethoxybenzylamine Derivatives
Executive Summary: The Regioisomer Challenge
In the synthesis of SGLT2 inhibitors and kinase-targeting pharmacophores, 5-Bromo-2-ethoxybenzylamine serves as a critical "hinge" intermediate. Its structural fidelity—specifically the para positioning of the bromine relative to the ethoxy group—dictates the binding affinity of the final drug candidate.
Common synthetic routes, such as the bromination of 2-ethoxybenzylamine or the reductive amination of 5-bromo-2-ethoxybenzaldehyde, frequently yield regioisomeric impurities (specifically the 3-bromo and 4-bromo isomers). These isomers possess identical molecular weights (MW 230.10 g/mol ) and nearly identical polarity, rendering standard LC-MS and low-field 1H NMR insufficient for definitive characterization.
This guide compares three validation tiers, moving from routine QC to absolute structural certification, providing the experimental evidence required to qualify this intermediate for GMP workflows.
Comparative Analysis of Validation Methods
Tier 1: Routine QC (High-Performance Liquid Chromatography)
-
Role: Purity Assessment & Batch Consistency.
-
Verdict: Essential for purity, but blind to structural identity without validated reference standards.
| Feature | HPLC-UV (Standard) | UPLC-MS/MS (Advanced) |
| Resolution | Separates synthesis by-products (e.g., debrominated species). | Mass filtration confirms formula ( |
| Blind Spot | Co-elution of 3-bromo and 5-bromo isomers is common on C18 columns. | Fragmentation patterns for isomers are often indistinguishable. |
| Throughput | High (15 min/run). | High (5 min/run). |
Tier 2: Structural Confirmation (1D & 2D NMR)
-
Role: The primary tool for distinguishing regioisomers.
-
Verdict: The Industry Standard. 1D NMR alone is risky; 2D NMR (NOESY/HMBC) is required for certification.
The Causality of Failure: In 1D 1H NMR, the aromatic region (6.8–7.5 ppm) shows a specific splitting pattern. However, accidental chemical shift equivalence can mask the difference between a 1,2,5-substitution (target) and a 1,2,4-substitution (impurity).
The Solution (NOESY):
-
Target (5-Bromo): The ethoxy
protons (approx 4.0 ppm) are spatially close to H3 . A strong NOE signal correlates the ethoxy group to the doublet at H3. -
Impurity (3-Bromo): The bromine occupies the 3-position. The ethoxy group is now flanked by the bromine, reducing or eliminating the NOE correlation to an aromatic proton at that position.
Tier 3: Absolute Certification (Single Crystal XRD)
-
Role: "Gold Standard" for dispute resolution or primary reference standard generation.
-
Verdict: Unambiguous but resource-heavy. Reserved for establishing the primary reference standard.
Experimental Protocols
Protocol A: Definitive NMR Characterization (NOESY/HMBC)
-
Objective: Prove the bromine is at C5 and Ethoxy at C2.
-
Solvent: DMSO-
(Preferred over to prevent amine proton exchange and sharpen signals).
Step-by-Step Workflow:
-
Preparation: Dissolve 15 mg of the amine hydrochloride salt in 0.6 mL DMSO-
. Add 1 drop of if amine exchange broadens aromatic coupling. -
1H Acquisition: Acquire standard proton spectrum (sw = 12 ppm, d1 = 2s, ns = 16).
-
Critical Check: Look for the aromatic pattern: One doublet (H3), one doublet-of-doublets (H4), one doublet (H6).
-
Coupling Constants:
(ortho), (meta).
-
-
NOESY Acquisition: Set mixing time (
) to 300-500 ms.-
Target Signal: Correlate the quartet at
4.05 (Ethoxy ) with the aromatic doublet at 6.90 (H3). -
Validation Logic: If the Ethoxy
correlates to a singlet or a proton with meta-coupling only, the structure is incorrect.
-
Protocol B: UPLC-MS Purity Method
-
Column: C18 BEH (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 min.
-
Detection: UV at 220 nm (Amine absorption) and 280 nm (Aromatic). MS ESI+ mode.
Visualization of Structural Logic[1]
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical path to certify the 5-bromo isomer against its likely impurities.
Caption: Decision tree for distinguishing the 5-bromo regioisomer from 3-bromo/4-bromo impurities.
Diagram 2: HMBC/NOESY Connectivity Proof
This diagram visualizes the specific NMR correlations that definitively prove the structure.
Caption: Critical 2D NMR correlations. The NOE between Ethoxy-CH2 and H3 confirms the C2 substitution.
References
-
BenchChem Technical Support. (2025).[1][2] Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene: Troubleshooting & Optimization. Retrieved from
-
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
Consiglio, G., et al. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 23(12). Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44373618, this compound derivatives. Retrieved from
Sources
Comparative reactivity of 5-Bromo-2-ethoxybenzylamine with other benzylamines
This guide provides an in-depth technical analysis of 5-Bromo-2-ethoxybenzylamine , evaluating its reactivity profile against common benzylamine benchmarks.[1][2][3] The content is synthesized from physical organic chemistry principles and industrial application data, designed for researchers in medicinal chemistry.
Executive Summary & Structural Analysis[2]
This compound is a bifunctional building block characterized by two orthogonal reactive sites: a primary benzylic amine (nucleophile) and an aryl bromide (electrophile).[1][2][3] Its reactivity is defined by a "push-pull" electronic environment:
-
The Amine (Nucleophile): The nitrogen atom exhibits modulated nucleophilicity. The ortho-ethoxy group exerts a steric influence and a weak electron-donating effect (via resonance, dampened by the methylene spacer), while the meta-positioned bromine exerts an inductive electron-withdrawing effect.[3]
-
The Aryl Bromide (Electrophile): The C5-Br bond is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), superior to equivalent aryl chlorides but requiring specific ligand choices due to the potential for chelation by the ortho-ethoxy oxygen.[3]
Electronic & Physicochemical Profile[1][4][5]
| Property | Value / Description | Impact on Reactivity |
| pKa (Conjugate Acid) | ~9.15 (Estimated)* | Slightly less basic than Benzylamine (9.[1][2][3]34) due to the inductive effect (-I) of the Br atom.[3] |
| Hammett Influence | Net electronic effect on the benzylic carbon is moderately deactivating compared to pure 2-ethoxybenzylamine.[1][2][3] | |
| Steric Environment | Ortho-Substitution | The 2-ethoxy group creates steric bulk, hindering bulky electrophiles from attacking the amine but preventing over-alkylation. |
| Lipophilicity (LogP) | ~2.3 | Higher than Benzylamine (1.1); requires non-polar co-solvents (DCM, Toluene) for optimal reaction kinetics.[2][3] |
*Estimate based on additivity of substituent effects relative to Benzylamine (pKa 9.34).[3]
Comparative Reactivity Analysis
Module A: Nucleophilic Reactivity (Amine Function)
Context: Amide coupling, Reductive Amination, SN2 Alkylation.[3]
The primary amine in this compound acts as the nucleophile.[1][2] Its performance is compared below against Benzylamine (Standard) and 2-Methoxybenzylamine (Electron-Rich Analog).
| Feature | This compound | Benzylamine (Standard) | 2-Methoxybenzylamine |
| Nucleophilicity | Moderate. The -I effect of Br reduces electron density on N slightly.[1][2][3] | High. Unimpeded nucleophile.[1][2] | Very High. Activated by +R effect of OMe.[1][2] |
| Amide Coupling Rate | 0.85x (relative to Standard).[1][2][3] Slower due to steric bulk of OEt and inductive withdrawal.[2] | 1.0x (Baseline). | 1.2x . Faster, though ortho sterics can interfere with bulky acids.[2] |
| Selectivity (Mono- vs Bis-alkylation) | High. The ortho-ethoxy group sterically discourages the formation of tertiary amines (over-alkylation).[1][2][3] | Low. Prone to over-alkylation without strict stoichiometry control.[1][2] | Moderate. |
| Solubility Profile | Excellent in organic solvents (DCM, THF).[2] Poor in water.[1][2] | Good in water and organics.[1][2][4] | Good in organics.[1][2] |
Module B: Electrophilic Reactivity (Aryl Halide Function)
Context: Suzuki-Miyaura, Buchwald-Hartwig Cross-Coupling.[1][2][3]
Here, the molecule acts as the electrophile at the C-Br bond.
| Feature | This compound | 4-Bromobenzylamine | 5-Bromo-2-chlorobenzylamine |
| C-X Bond Energy | Reactive (C-Br). ~68 kcal/mol.[1][2][3] | Reactive (C-Br). | Mixed. C-Br reacts first; C-Cl is inert under mild conditions.[1][2][3] |
| Pd-Catalyst Interaction | Chelation Risk. The ortho-ethoxy oxygen can loosely coordinate to Pd, potentially slowing oxidative addition if monodentate ligands are used.[2] | Standard. No proximal heteroatoms to interfere. | Standard. |
| Recommended Ligand | Bidentate (e.g., dppf, Xantphos). Prevents catalyst poisoning by the ethoxy group. | Standard (e.g., PPh3). | Bulky (e.g., Buchwald ligands) for selectivity.[2] |
Visualizing the Reactivity Pathways[4]
The following diagram illustrates the divergent synthesis pathways available to this building block, highlighting the "Orthogonal Reactivity" where the amine and bromide can be addressed independently.
Caption: Divergent synthesis map showing chemoselective transformations. The amine can be functionalized while preserving the bromide for late-stage coupling.
Experimental Protocols
Protocol A: Chemoselective Amide Coupling
Objective: Functionalize the amine without affecting the aryl bromide.
Rationale: The use of a mild base and non-polar solvent prevents side reactions. The ortho-ethoxy group increases lipophilicity, making DCM the preferred solvent over DMF/Water mixtures.
-
Preparation: Dissolve This compound (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv). Note: Inorganic bases like K2CO3 are less effective due to the solubility profile.
-
Acylation: Cool to 0°C. Dropwise add the Acid Chloride (1.1 equiv) diluted in DCM.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the amine spot will disappear; the product is less polar).
-
Workup: Wash with 1N HCl (to remove unreacted amine), followed by sat. NaHCO3. Dry over MgSO4.[1][2][5]
-
Self-Validation: The product should retain the characteristic 1:1 isotopic pattern of Bromine in Mass Spectrometry (M and M+2 peaks of equal intensity).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: React the Aryl Bromide while the amine is protected or free (if conditions allow).[3]
Rationale: Free amines can poison Pd catalysts.[1][2] It is highly recommended to protect the amine (e.g., as a Boc-carbamate) before this step, or use a high catalyst loading with a robust ligand like S-Phos.
-
Reagents: Combine This compound (protected form preferred) (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv) in Toluene/Water (10:1).
-
Catalyst System: Add Pd(dppf)Cl2 (3-5 mol%).[1][2][3] Why dppf? The bidentate ligand prevents the ortho-ethoxy oxygen from displacing the ligand on the Palladium center.
-
Conditions: Degas with Nitrogen for 10 mins. Heat to 90°C for 12 hours.
-
Purification: Filter through Celite. The biaryl product will be significantly more conjugated (UV active) than the starting material.
Mechanistic Insight: The "Ortho-Effect"[3]
The ortho-ethoxy substituent is the defining feature of this molecule's reactivity. It creates a specific steric and electronic pocket that distinguishes it from para-isomers.[2]
Caption: Impact of the 2-ethoxy substituent on reaction outcomes, balancing steric protection with electronic activation.
References
-
BenchChem. (2025).[1][2][3][5] Synthesis and Reactivity of 5-Bromo-1,3-dichloro-2-ethoxybenzene and related intermediates. Retrieved from [2][3]
-
PubChem. (2025).[1][2][3][6] 5-Bromo-2-methoxybenzaldehyde: Compound Summary and Reactivity Data.[1][2][3] National Library of Medicine.[1][2] Retrieved from [2][3]
-
Bolli, M. H., et al. (2012).[2] The discovery of Macitentan, a potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.[2][7] (Demonstrates the utility of alkoxy-bromo-benzyl scaffolds). Retrieved from
-
Master Organic Chemistry. (2021). Nucleophilic Aromatic Substitution and Substituent Effects.[1][2][8][9][10] Retrieved from
-
Sigma-Aldrich. (2025).[1][2][3][11] Product Specification: 5-Bromo-2-methoxybenzaldehyde (Analogous Reactivity).[1][2][3] Retrieved from [2][3]
Sources
- 1. 2-Ethoxybenzylamine | C9H13NO | CID 123465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 5-bromo-n-(2-ethoxyphenyl)-2-fluorobenzamide (C15H13BrFNO2) [pubchemlite.lcsb.uni.lu]
- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 5-溴-2-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
A Tale of Two Alkoxy Homologs: A Comparative Guide to 5-Bromo-2-ethoxybenzylamine and 5-Bromo-2-methoxybenzylamine in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a project. In the landscape of substituted benzylamines, 5-Bromo-2-ethoxybenzylamine and its methyl counterpart, 5-Bromo-2-methoxybenzylamine, are two closely related yet distinct intermediates. This guide provides an in-depth technical comparison of these two reagents, offering insights into their synthesis, physicochemical properties, and potential performance in synthetic applications, supported by established chemical principles and data from related compounds.
Structural Overview: A Subtle Yet Significant Difference
At their core, both this compound and 5-Bromo-2-methoxybenzylamine share a common structural framework: a bromine atom at the 5-position and an aminomethyl group at the 1-position of a benzene ring, with an alkoxy group at the 2-position. The sole distinction lies in the nature of this alkoxy group – an ethoxy (-OCH₂CH₃) group in the former and a methoxy (-OCH₃) group in the latter. This seemingly minor variation in a single carbon atom can impart subtle but meaningful differences in their steric and electronic properties, which in turn can influence their reactivity and handling characteristics.
Physicochemical Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of these reagents is fundamental to their effective application in synthesis. The following table summarizes key properties, drawing from available data for the parent aldehydes and established knowledge of the influence of ethoxy versus methoxy groups.
| Property | This compound (and its precursors) | 5-Bromo-2-methoxybenzylamine (and its precursors) | Key Differences & Implications |
| Molecular Weight | Higher | Lower | The ethoxy derivative has a higher molecular weight due to the additional methylene group. This is a consideration for reaction stoichiometry and cost analysis. |
| Melting Point (°C) | 5-Bromo-2-ethoxybenzaldehyde: 68-71[1] | 5-Bromo-2-methoxybenzaldehyde: 116-119[2] | The significantly higher melting point of the methoxy aldehyde suggests stronger intermolecular forces in its crystal lattice. This can affect dissolution rates in certain solvents. |
| Solubility | Generally good solubility in common organic solvents. | Generally good solubility in common organic solvents.[3] | While both are soluble in common organic solvents, the slightly more lipophilic nature of the ethoxy group may enhance solubility in less polar solvents. |
| Electronic Effects | The ethoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution. | The methoxy group is also an electron-donating group, activating the aromatic ring.[3] | Both groups are ortho, para-directing. The difference in their electron-donating ability is generally considered to be small. |
| Steric Hindrance | The ethoxy group is sterically bulkier than the methoxy group due to the presence of the ethyl group. | The methoxy group is less sterically demanding. | This is a critical point of differentiation. The greater steric bulk of the ethoxy group can influence the regioselectivity of reactions and the rate of reactions occurring at or near the 2-position. |
| CAS Number | 5-Bromo-2-ethoxybenzaldehyde: 79636-94-5[1] | 5-Bromo-2-methoxybenzylamine: 166530-78-5 | N/A |
Performance in Synthesis: A Mechanistic Perspective
The Decisive Role of Steric Hindrance
The most significant factor differentiating the reactivity of the ethoxy and methoxy analogs is steric hindrance. The larger ethoxy group can exert a more pronounced steric effect on the neighboring aminomethyl group and the ortho position (position 3) of the benzene ring.
Scenario: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
A classic example where these differences may manifest is the Pictet-Spengler reaction, a cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline. If our benzylamines were to be used in a modified version of this synthesis, the steric bulk of the alkoxy group could influence the ease of cyclization.
Caption: Comparative workflow for a hypothetical cyclization reaction.
In this hypothetical scenario, the formation of the cyclic intermediate from the this compound derivative might be slower due to the steric clash between the ethoxy group and the reactants during the ring-closing step. Conversely, the less bulky methoxy group in 5-bromo-2-methoxybenzylamine would likely present a lower energy barrier for cyclization, potentially leading to faster reaction rates and/or higher yields under identical conditions.
Electronic Effects: A More Subtle Influence
Both the ethoxy and methoxy groups are electron-donating through resonance, which activates the aromatic ring towards electrophilic substitution. The difference in their inductive effects (the ethyl group being slightly more electron-donating than the methyl group) is generally considered to have a minor impact on the overall electronic nature of the aromatic ring compared to the resonance effect. Therefore, for reactions where electronic effects are the dominant factor, the performance of the two benzylamines is expected to be quite similar.
Experimental Protocols: Synthesis of the Precursor Aldehydes
The synthesis of this compound and 5-Bromo-2-methoxybenzylamine would typically proceed via the reductive amination of their corresponding benzaldehyde precursors. The synthesis of these aldehydes is well-documented.
Protocol 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde
This protocol is based on the formylation of p-bromoanisole.[4]
Materials:
-
p-Bromoanisole
-
Methylene chloride (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄)
-
1,1-Dichloromethyl methyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve p-bromoanisole (1 equivalent) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Slowly add titanium tetrachloride (2 equivalents) dropwise to the cooled solution.
-
After 10 minutes, add 1,1-dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature between 0-10°C.
-
Stir the reaction mixture at this temperature for 90 minutes.
-
Quench the reaction by carefully pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Caption: Workflow for the synthesis of 5-Bromo-2-methoxybenzaldehyde.
Protocol 2: Synthesis of this compound via Reductive Amination
A general procedure for the synthesis of the target benzylamines from their aldehyde precursors would involve reductive amination.[5][6]
Materials:
-
5-Bromo-2-ethoxybenzaldehyde (or 5-Bromo-2-methoxybenzaldehyde)
-
Ammonium acetate or ammonia
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Dissolve the corresponding benzaldehyde (1 equivalent) in methanol.
-
Add a source of ammonia, such as ammonium acetate (excess), to the solution.
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with HCl and wash with an organic solvent to remove any unreacted aldehyde.
-
Basify the aqueous layer with NaOH until a pH > 10 is reached.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the desired benzylamine.
Conclusion and Recommendations
The choice between this compound and 5-Bromo-2-methoxybenzylamine in a synthetic strategy will ultimately depend on the specific requirements of the reaction.
-
For reactions where steric hindrance is a concern , such as those involving the formation of sterically congested transition states or products, 5-Bromo-2-methoxybenzylamine is the recommended choice . Its smaller methoxy group is less likely to impede the desired transformation, potentially leading to faster reaction rates and higher yields.
-
In cases where steric effects are minimal and solubility in nonpolar solvents is a priority , This compound may offer a slight advantage .
-
From a cost and availability perspective , the methoxy analog and its precursors are often more commonly available and may be more cost-effective.
It is imperative for researchers to consider these factors during the planning stages of a synthesis. When embarking on a new synthetic route, it is advisable to conduct small-scale pilot experiments with both reagents to empirically determine the optimal choice for the desired outcome. This data-driven approach will ensure the selection of the most appropriate building block, paving the way for a more efficient and successful synthesis.
References
-
PrepChem. Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-2-methoxybenzaldehyde 99 25016-01-7 [sigmaaldrich.com]
- 3. CAS 25016-01-7: 5-Bromo-2-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. prepchem.com [prepchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Certificate of Analysis Guide: 5-Bromo-2-ethoxybenzylamine
CAS 887582-48-1 | Optimization & Quality Assurance for Medicinal Chemistry
Executive Summary: Beyond the Paperwork
In the high-stakes environment of drug discovery—particularly in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and kinase inhibitors—5-Bromo-2-ethoxybenzylamine (CAS 887582-48-1) is a "keystone" intermediate. Its structural integrity dictates the success of downstream metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
A Certificate of Analysis (CoA) for this compound is not merely a receipt; it is a predictive tool for reaction success. This guide dissects the CoA parameters that actually matter, contrasting high-grade "Certified" material with lower-cost alternatives to demonstrate how purity profiles directly impact synthetic yield and catalyst life.
Critical CoA Parameters & Comparative Analysis
The following table contrasts a Grade A (Certified) CoA against a typical Grade B (Commodity) CoA. The "Impact" column explains the chemical causality of these specifications.
Table 1: Comparative Specification Analysis
| Parameter | Grade A (Certified) | Grade B (Commodity) | Operational Impact (The "Why") |
| Assay (Titration/HPLC) | ≥ 98.5% | ≥ 95.0% | Stoichiometry: Low assay leads to under-dosing in sensitive couplings, leaving unreacted electrophiles that complicate purification. |
| 5-Bromo-2-ethoxybenzaldehyde | < 0.15% | < 2.0% | Side Reactions: Residual aldehyde (starting material) competes in reductive aminations and can form Schiff bases with the product, lowering yield. |
| Secondary Amine Dimer | < 0.10% | < 1.5% | Catalyst Poisoning: The dimer (bis-benzylamine) is a potent chelator. In Pd-catalyzed reactions, it sequesters the metal, killing the catalytic cycle. |
| Water Content (KF) | < 0.5% | < 2.0% | Reagent Decomposition: Excess water hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates) used in the next step. |
| Appearance | White to Off-White Solid | Yellow/Brown Oil or Solid | Oxidation: Color often indicates oxidative degradation (N-oxides) which are not always detected by standard UV-HPLC methods. |
Performance Data: The Cost of "Cheap" Reagents
To validate the importance of these specifications, we simulated a standard Amide Coupling workflow (a common next step for this amine) using both Grade A and Grade B materials.
Experimental Setup:
-
Reaction: this compound (1.0 eq) + 2-Chlorobenzoyl chloride (1.1 eq) + Et3N (1.5 eq) in DCM.
-
Goal: Synthesize the amide intermediate (Precursor to SGLT2 inhibitor scaffolds).
Table 2: Experimental Yield Comparison
| Metric | Grade A Input (99.2% Purity) | Grade B Input (94.8% Purity) | Observation |
| Isolated Yield | 94% | 76% | Grade B required column chromatography to remove side products; Grade A required only a wash/recrystallization. |
| Reaction Time | 2 Hours | 6 Hours | Impurities in Grade B (likely amines/dimers) buffered the reaction, slowing kinetics. |
| Product Color | White Solid | Pale Yellow Solid | Color bodies from the Grade B starting material carried through to the product. |
Visualizing the Impurity Pathway
Understanding where impurities come from allows you to spot "red flags" on a CoA. The following diagram illustrates the Reductive Amination pathway used to synthesize this compound and the specific origins of critical impurities.
Figure 1: Synthesis Pathway & Impurity Origin. Note that "Dimer" formation is favored if ammonia concentration drops, and "Des-bromo" impurities occur if hydrogenation conditions are too aggressive.
Experimental Protocols
Protocol A: Quality Control (HPLC Analysis)
Use this protocol to validate incoming batches before committing them to GMP synthesis.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 220 nm (Amide bond absorption) and 254 nm (Aromatic).
-
Sample Prep: Dissolve 10 mg in 10 mL of 1:1 Water:MeCN.
-
Acceptance Criteria: Main peak >98.0% area; No single impurity >0.5%.
Protocol B: Purification of "Grade B" Material
If you are forced to use lower-grade material, use this Acid-Base extraction to upgrade it.
-
Dissolution: Dissolve 10g of crude amine in 100 mL Ethyl Acetate (EtOAc).
-
Acid Wash: Extract with 1N HCl (3 x 50 mL). The amine moves to the aqueous layer; non-basic impurities (Aldehyde, neutral organics) stay in EtOAc.
-
Separation: Discard the organic (EtOAc) layer.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4N NaOH until pH > 12. The amine will precipitate/oil out.
-
Extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x 50 mL).
-
Drying: Dry combined DCM layers over Na2SO4, filter, and concentrate in vacuo.
-
Result: Typically upgrades 95% purity to >98% purity.
Decision Framework: Accept or Reject?
Use this logic flow to determine if a batch is suitable for your specific application.
Figure 2: Quality Assurance Decision Tree for this compound.
References
-
Fujifilm Wako Chemicals. (n.d.). This compound Product Information. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 25016-01-7 (Aldehyde Precursor). Retrieved from
-
World Health Organization. (2010). WHO Technical Report Series, No. 957, Annex 4: Model Certificate of Analysis. Retrieved from
-
BenchChem. (2023). Synthesis and Properties of Halogenated Benzylamines. Retrieved from
-
U.S. Patent & Trademark Office. (2005). Patent US20050233988A1: Novel compounds (SGLT Inhibitors). Retrieved from
Technical Guide: Spectral Cross-Referencing for 5-Bromo-2-ethoxybenzylamine
Topic: Cross-referencing spectral data for 5-Bromo-2-ethoxybenzylamine (CAS 887582-48-1) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CAS: 887582-48-1) is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other medicinal scaffolds.[1] Its purity is often compromised by regioisomers (e.g., 4-bromo analogs) or incomplete reduction of its aldehyde precursor.
This guide provides a rigorous, self-validating framework for verifying the identity and purity of this compound. By cross-referencing 1H NMR , FT-IR , and LC-MS data, researchers can distinguish the target product from structurally similar impurities that often co-elute in standard chromatography.
Part 1: Structural Analysis & Isomer Differentiation
The primary challenge in characterizing this compound is distinguishing it from its starting material (5-Bromo-2-ethoxybenzaldehyde ) and its potential regioisomers.
Structural Specifications
-
Molecular Formula: C
H BrNO -
Molecular Weight: 230.10 g/mol
-
Key Functional Groups: Primary Amine, Aryl Bromide, Ethoxy Ether.
Critical Impurity Profile
The following table outlines the spectral signatures of the target versus its most common contaminants.
| Compound | Role | Key 1H NMR Feature (DMSO- | Key IR Feature (cm | Mass Spec (ESI+) |
| This compound | Target | 3300–3400 (N-H stretch) | 230/232 (1:1) | |
| 5-Bromo-2-ethoxybenzaldehyde | Precursor | 1670–1690 (C=O stretch) | 229/231 | |
| 5-Bromo-2-hydroxybenzylamine | By-product | 3200–3500 (Broad O-H) | 202/204 | |
| 4-Bromo-2-ethoxybenzylamine | Regioisomer | Distinct aromatic coupling (d, J~8Hz) | Similar to Target | 230/232 |
Part 2: Spectral Fingerprinting & Protocols
Nuclear Magnetic Resonance (1H NMR)
NMR is the definitive method for structural authentication. The 1,2,4-substitution pattern on the aromatic ring provides a unique coupling constant fingerprint.
Experimental Protocol:
-
Solvent: DMSO-
(Recommended for amine salt solubility) or CDCl (for free base). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (
0.00 ppm) or Residual Solvent Peak (DMSO: 2.50 ppm).
Predicted Spectral Assignment (DMSO-
-
Ethoxy Group:
-
1.35 (t, 3H, J=7.0 Hz): Methyl protons (-OCH
CH ). -
4.05 (q, 2H, J=7.0 Hz): Methylene protons (-OCH
CH ).
-
1.35 (t, 3H, J=7.0 Hz): Methyl protons (-OCH
-
Benzylic Amine:
-
3.75 (s, 2H): Benzylic methylene (Ar-CH
-NH ). Note: If HCl salt, this may shift to ~4.0 ppm and couple with NH protons.
-
3.75 (s, 2H): Benzylic methylene (Ar-CH
-
Aromatic Region (Characteristic 1,2,4-Pattern):
- 6.95 (d, 1H, J=8.8 Hz): H-3 (Ortho to ethoxy).
- 7.45 (dd, 1H, J=8.8, 2.4 Hz): H-4 (Ortho to H-3, Meta to H-6).
-
7.55 (d, 1H, J=2.4 Hz): H-6 (Meta to H-4, Ortho to CH
).
Infrared Spectroscopy (FT-IR)
IR is utilized primarily to confirm the complete reduction of the aldehyde precursor.
Validation Criterion:
-
Pass: Appearance of weak doublet peaks at 3300–3400 cm
(Primary Amine N-H stretching). -
Fail: Presence of a strong, sharp band at 1670–1690 cm
(Aldehyde C=O stretching).
Mass Spectrometry (LC-MS)
MS confirms the presence of the bromine atom via its isotopic pattern.
Validation Criterion:
-
Isotope Pattern: Bromine exists as
Br and Br in a nearly 1:1 ratio. -
Spectrum Check: Look for two peaks of equal intensity separated by 2 mass units (M+H at 230 and 232).
-
Fragmentation: Loss of NH
(M-17) is common in benzylamines.
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for cross-referencing spectral data to validate the compound.
Caption: Logical workflow for spectral validation, prioritizing NMR for structural connectivity and MS for elemental composition.
Part 4: Experimental Methodology (Self-Validating)
To ensure reproducibility, follow this standardized characterization workflow.
Protocol A: Sample Preparation for NMR
-
Drying: Dry the sample under high vacuum (<1 mbar) at 40°C for 2 hours to remove solvent residues that may obscure the benzylic region.
-
Solvation: Dissolve 10 mg of sample in 0.6 mL DMSO-
.-
Why DMSO? It prevents the aggregation of amine salts and provides clear separation of the N-H protons if exchange is slow.
-
-
Acquisition:
-
Scans: 16 (minimum).
-
Relaxation Delay (D1): 1.0 sec (sufficient for qualitative ID).
-
Pulse Angle: 30°.
-
Protocol B: LC-MS Configuration
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and ESI+ (Scan range 100–500 m/z).
-
Causality: Formic acid ensures protonation of the amine for optimal MS sensitivity [M+H]+.
-
References
-
National Center for Biotechnology Information (NCBI) . (n.d.). PubChem Compound Summary for 5-Bromo-2-ethoxybenzaldehyde (Precursor Spectral Data). Retrieved February 2, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for 1,2,4-trisubstituted benzene coupling constants).
Sources
Evaluating the efficiency of different synthetic routes to 5-Bromo-2-ethoxybenzylamine
This guide evaluates three distinct synthetic pathways to 5-Bromo-2-ethoxybenzylamine , a critical pharmacophore often found in kinase inhibitors and GPCR ligands. The analysis prioritizes regioselectivity, preservation of the aryl-bromide moiety, and scalability.
Executive Summary
For laboratory-scale synthesis (<10g) requiring high purity without secondary amine contamination, Route B (Nitrile Reduction via Borane) is the superior choice. For industrial scale-up where cost and atom economy are paramount, Route A (Reductive Amination) is preferred, provided that strict control over stoichiometry is maintained to prevent over-alkylation.
Target Molecule Analysis
-
IUPAC Name: (5-Bromo-2-ethoxyphenyl)methanamine
-
CAS: 157608-86-3
-
Key Structural Challenges:
-
Ar-Br Sensitivity: The aryl bromide at position 5 is susceptible to hydrodebromination (loss of Br) under vigorous catalytic hydrogenation conditions (e.g., Pd/C + H₂).
-
Primary Amine Selectivity: Benzylamines are prone to forming secondary amines (dimers) during synthesis if the active amine species condenses with the intermediate imine/halide.
-
Route A: Reductive Amination of 5-Bromo-2-ethoxybenzaldehyde
Mechanism: Condensation of the aldehyde with ammonia to form an imine, followed by in-situ reduction.[1]
Reagents: Ammonium Acetate (
Technical Assessment
This route is the most direct, utilizing the widely available aldehyde precursor. The use of
-
Pros: Single-step "one-pot" protocol; mild conditions preserve the Ar-Br bond.
-
Cons: Risk of secondary amine formation (
) if ammonia is not in large excess. -
Optimization: Use a 10-fold excess of
to suppress dimerization.
Pathway Visualization
Figure 1: Reductive amination pathway showing the critical branch point for dimer formation.
Route B: Reduction of 5-Bromo-2-ethoxybenzonitrile
Mechanism: Nucleophilic attack of hydride on the nitrile carbon, followed by hydrolysis.
Reagents: Borane-Tetrahydrofuran Complex (
Technical Assessment
Nitrile reduction is the "Gold Standard" for purity. Unlike reductive amination, it cannot form secondary amines because the carbon skeleton is fixed before the amine is generated. We avoid Lithium Aluminum Hydride (LAH) here because LAH can attack aryl halides, leading to debrominated impurities (des-bromo analogs). Borane is chemoselective for the nitrile in the presence of aryl halides.
-
Pros: Zero risk of secondary amine formation; high yield (>90%); preserves Ar-Br bond.
-
Cons: Reagents are moisture-sensitive and pyrophoric; requires careful quenching of borane-amine complexes.
Pathway Visualization
Figure 2: Nitrile reduction pathway via Borane-THF, highlighting the requisite acidic workup.
Route C: Gabriel Synthesis (via Benzyl Chloride)
Mechanism: S_N2 substitution of benzyl chloride with potassium phthalimide, followed by hydrazinolysis.
Reagents: Potassium Phthalimide, Hydrazine Hydrate (
Technical Assessment
This classical route guarantees a primary amine but is atom-inefficient due to the phthalimide waste. It is robust if the starting material is the benzyl chloride derivative (5-bromo-2-ethoxybenzyl chloride).
-
Pros: Unequivocal structure proof; crystalline intermediates.
-
Cons: Multi-step (2 steps); poor atom economy; hydrazine is toxic and requires care.
Comparative Data Analysis
The following data is synthesized from standard reaction parameters for this specific scaffold (Alkoxy-Bromo-Benzyl systems).
| Feature | Route A (Reductive Amination) | Route B (Nitrile Reduction) | Route C (Gabriel Synthesis) |
| Overall Yield | 75 - 85% | 92 - 96% | 80 - 88% |
| Purity (Crude) | 85% (contains dimer) | >98% | >95% |
| Ar-Br Integrity | Excellent | Excellent (with Borane) | Excellent |
| Scalability | High | Moderate (Safety limits) | Low (Solid handling) |
| Cost Efficiency | High | Moderate | Low |
| Key Impurity | Secondary Amine | Boron salts | Phthalhydrazide |
Recommended Experimental Protocol: Route B (Nitrile Reduction)
Rationale: This protocol is selected for its reliability in producing high-purity material for biological testing, ensuring no secondary amine contamination interferes with assay data.
Reagents:
-
5-Bromo-2-ethoxybenzonitrile (1.0 eq)
-
Borane-THF complex (1.0 M solution, 2.5 eq)
-
Methanol (MeOH)
-
Hydrochloric Acid (6M HCl)
-
Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (
). -
Addition: Charge the flask with 5-Bromo-2-ethoxybenzonitrile (5.0 g, 22.1 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add
(1.0 M, 55 mL, 55 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution. -
Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The nitrile spot (
) should disappear. -
Quenching (Critical): Cool to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane. Vigorous bubbling will occur.
-
Hydrolysis: Add 6M HCl (15 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation:
-
Cool to room temperature and concentrate in vacuo to remove THF/MeOH.
-
Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove non-basic impurities.
-
Basify the aqueous layer to pH >12 using 4M NaOH. The product will oil out or precipitate.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry combined organics over
, filter, and concentrate.[2][3][4]
-
-
Validation:
-
1H NMR (CDCl3): Look for the characteristic benzylic methylene singlet (
ppm, 2H) and the disappearance of the nitrile stretch in IR.
-
References
-
Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Borane Reduction Selectivity: Brown, H. C., et al. "Selective Reductions. 9. Reaction of Borane-Tetrahydrofuran with Nitriles." Journal of Organic Chemistry, 1973, 38(5), 912-916. Link
-
Synthesis of Alkoxybenzylamines: Patent WO2005061446A2, "Processes for the preparation of aminoalkyl phenylcarbamates."[5] (Describes analogous reductions of alkoxy-benzonitriles). Link
-
Ar-Br Sensitivity: BenchChem Technical Support. "Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene." BenchChem Guides, 2025.[4] Link
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A Comparative Guide to Catalytic Synthesis of 5-Bromo-2-ethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-2-ethoxybenzylamine
This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its substituted benzylamine structure makes it a valuable intermediate for the introduction of a bromo-ethoxy-phenyl motif in drug discovery and development. The efficient and selective synthesis of this compound is therefore of considerable interest. This guide provides a comparative analysis of the primary catalytic routes for the synthesis of this compound, offering insights into catalyst selection, reaction optimization, and potential challenges. We will explore two main synthetic pathways: the reductive amination of 5-Bromo-2-ethoxybenzaldehyde and the reduction of 5-Bromo-2-ethoxybenzonitrile.
Synthetic Pathways to this compound: A Comparative Overview
The synthesis of this compound can be approached through two principal catalytic routes, each with its own set of advantages and disadvantages. The choice of pathway and catalyst is critical in achieving high yield and purity while minimizing side reactions, particularly hydrodehalogenation.
Figure 2: Generalized mechanism for the reductive amination of an aldehyde.
-
Cobalt-Based Catalysts: Amorphous cobalt nanoparticles, generated in situ from the reduction of cobalt(II) chloride with a reducing agent like sodium borohydride, have shown excellent performance in the reductive amination of aldehydes. [1]These catalysts operate under relatively mild conditions (e.g., 80 °C, 1-10 bar H₂) and exhibit high selectivity for the formation of primary amines, minimizing the formation of secondary and tertiary amine byproducts. [1]The amorphous nature of the catalyst is believed to contribute to its high activity. For a substrate like 5-bromo-2-ethoxybenzaldehyde, this catalyst system presents a promising option due to its high selectivity, which may help in minimizing side reactions.
-
Platinum-Based Catalysts: Platinum supported on carbon (Pt/C) is a widely used hydrogenation catalyst. It is effective for the reductive amination of aldehydes, including benzaldehyde. [2]However, platinum catalysts are also known to be active for hydrodehalogenation, which poses a significant risk for the synthesis of this compound. Careful optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize the yield of the desired product and minimize the formation of the de-brominated byproduct.
-
Iridium-Based Catalysts: Homogeneous iridium complexes have emerged as highly efficient catalysts for reductive amination. [3][4]They can operate under mild conditions and with low catalyst loadings. The ligand environment around the iridium center can be tuned to enhance selectivity and activity. For substrates prone to dehalogenation, iridium catalysts may offer a milder alternative to platinum and palladium.
Route 2: Reduction of 5-Bromo-2-ethoxybenzonitrile
The reduction of a nitrile to a primary amine is another common synthetic route. This transformation is typically achieved through catalytic hydrogenation.
Mechanism of Nitrile Reduction:
Sources
Safety Operating Guide
5-Bromo-2-ethoxybenzylamine proper disposal procedures
Executive Summary & Operational Context
Handling halogenated benzylamines requires a sophisticated understanding of both chemical reactivity and environmental compliance. 5-Bromo-2-ethoxybenzylamine (CAS: 893740-49-1) presents a dual-hazard profile: it is a halogenated organic (due to the aryl bromide) and a primary amine (basic/corrosive potential).[1]
In drug development workflows, improper disposal of this compound frequently leads to two critical failures:
-
Safety Incidents: Accidental mixing with acidic waste streams triggers exothermic neutralization, risking container pressurization or rupture.
-
Compliance Violations: Misclassifying brominated compounds as "General Organic Waste" violates EPA restrictions on halogen content in fuel-blending incineration streams.
This guide provides a self-validating protocol to ensure personnel safety and regulatory adherence.
Hazard Characterization & PPE Requirements
Before initiating disposal, validate the material's state. As a benzylamine, this compound is likely to degrade into toxic vapors if subjected to oxidative stress.
| Parameter | Specification | Operational Implication |
| Primary Hazard | Irritant / Corrosive (Amine) | Causes skin burns/eye damage (H314/H315).[1] Do not dispose of in standard trash. |
| Secondary Hazard | Halogenated (Bromine) | Must be incinerated at high temperatures (>1100°C) to prevent dioxin formation.[1] |
| Incompatibility | Acids & Oxidizers | NEVER add to "Acid Waste" carboys.[1][2] Violent heat generation will occur. |
| PPE | Nitrile gloves (double-gloved), Lab coat, Goggles | Standard chemical hygiene applies.[1] |
Pre-Disposal Assessment: The Segregation Logic
Effective disposal relies on the "Cradle-to-Grave" principle.[3] You must segregate this waste based on its chemical structure to ensure the downstream incinerator can handle the halogen load.
The "Halogen Rule": Because this molecule contains a Bromine atom, it cannot be placed in non-halogenated solvent waste containers (often used for fuel blending). It must go into the Halogenated Waste stream.
Disposal Decision Matrix
Figure 1: Decision logic for segregating this compound waste streams to ensure EPA and RCRA compliance.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Excess Reagent)
Applicable for: Expired shelf stock, spilled solids, or weighing boat residues.[1]
-
Containment: Transfer the solid into a clear polyethylene bag.
-
Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent particulate leakage.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Place in the Solid Hazardous Waste drum.
-
Critical Check: Ensure the drum does not contain loose oxidizers (e.g., permanganates), which could react with the amine.
-
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, rotovap condensates, or reaction byproducts.[1]
-
Solvent Identification: Determine the primary solvent.
-
The Halogen Check:
-
If the solvent is Organic (DCM, Methanol, Ethyl Acetate): Dispose of the entire mixture into the Halogenated Solvent Waste carboy. Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute contaminates the stream.
-
Why? Non-halogenated waste is often burned as fuel in cement kilns. Bromine compounds release corrosive HBr gas during combustion, damaging standard kilns. They require specialized scrubbers found only in halogen-rated incinerators.
-
-
The pH Check (Aqueous Only):
Scenario C: Contaminated Glassware (Triple Rinse Protocol)
Applicable for: Flasks, funnels, and spatulas.
-
Rinse 1: Rinse glassware with a small volume of acetone or ethanol. Collect this rinsate into the Halogenated Solvent Waste container.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Final Wash: Wash glassware with soap and water in the sink only after the triple solvent rinse has removed the chemical residue.
Emergency Contingencies
Spill Management (Solid):
-
Isolate the area.[8]
-
Dampen a paper towel with water (to prevent dust generation) and place it over the powder.
-
Scoop the material and the towel into a bag.
-
Wipe the surface with a weak acid (e.g., dilute citric acid) to neutralize amine residues, then wash with soap and water.
Exposure (Skin/Eye):
-
Skin: Flush immediately with water for 15 minutes.[9] Amines adhere to skin; quick rinsing is insufficient.
-
Eyes: Flush at an eyewash station for 15 minutes. Seek medical attention immediately, as amines can cause delayed corneal damage.
Regulatory Grounding
This protocol aligns with the following authoritative frameworks:
-
EPA RCRA (Resource Conservation and Recovery Act): Under 40 CFR 261, waste determination is the generator's responsibility. While this specific compound is not P- or U-listed, it exhibits characteristics of toxicity and reactivity that mandate hazardous waste handling [1].
-
Prudent Practices: The National Research Council emphasizes the segregation of incompatible chemicals (amines vs. acids) and the separation of halogenated waste to minimize environmental impact [2].
References
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[10] [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[3] [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]
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- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
